Neoarctin B
Description
Properties
IUPAC Name |
(3R,4R)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-4-[[4-[4-[[(3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-2-methoxyphenyl]-3-methoxyphenyl]methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H46O12/c1-47-33-15-23(11-27-21-53-41(45)31(27)13-25-17-35(49-3)39(43)36(18-25)50-4)7-9-29(33)30-10-8-24(16-34(30)48-2)12-28-22-54-42(46)32(28)14-26-19-37(51-5)40(44)38(20-26)52-6/h7-10,15-20,27-28,31-32,43-44H,11-14,21-22H2,1-6H3/t27-,28-,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEFCPJCPSRVMT-DSOCELCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2C(COC2=O)CC3=CC(=C(C=C3)C4=C(C=C(C=C4)CC5COC(=O)C5CC6=CC(=C(C(=C6)OC)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C[C@@H]2[C@H](COC2=O)CC3=CC(=C(C=C3)C4=C(C=C(C=C4)C[C@H]5COC(=O)[C@@H]5CC6=CC(=C(C(=C6)OC)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H46O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166002 | |
| Record name | Neoarctin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155969-67-8 | |
| Record name | Neoarctin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155969678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neoarctin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEOARCTIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224E4X4191 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling Neoarctin B: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Immediate Release
This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of Neoarctin B, a significant lignan compound. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Executive Summary
This compound, a novel lignan, was first discovered and isolated from the seeds of the biennial plant Arctium lappa L., commonly known as burdock. Its structure was meticulously elucidated using a combination of spectroscopic techniques. Subsequent research has highlighted the anti-inflammatory potential of lignans from Arctium lappa, with a notable mechanism of action being the inhibition of nitric oxide (NO) production through the suppression of inducible nitric oxide synthase (iNOS) expression in inflammatory responses. This guide details the scientific journey of this compound, from its natural source to its potential therapeutic applications.
Discovery and Source Organism
This compound was identified as a new chemical entity during a systematic investigation of the chemical constituents of Arctium lappa seeds. The discovery was first reported by Wang and Yang in their 1993 publication in Yao Xue Xue Bao (Acta Pharmaceutica Sinica).[1][2] This seminal work laid the foundation for future research into the biological activities of this compound. Arctium lappa, a member of the Asteraceae family, has a long history of use in traditional medicine, and this discovery further solidified its importance as a source of bioactive molecules.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the seeds of Arctium lappa involves a multi-step extraction and chromatographic process. The general procedure, based on the initial discovery and subsequent phytochemical studies of this plant, is as follows:
-
Extraction: Dried and powdered seeds of Arctium lappa are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, to obtain a crude extract.
-
Fractionation: The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility. Lignans like this compound are typically enriched in the ethyl acetate fraction.
-
Chromatographic Separation: The enriched fraction undergoes a series of chromatographic techniques for the purification of individual compounds. This typically includes:
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Column Chromatography: Using silica gel or other stationary phases with a gradient elution system of solvents like hexane and ethyl acetate to achieve initial separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) and a mobile phase, such as a methanol-water gradient, to yield highly pure this compound.
-
The workflow for the isolation and purification of this compound is depicted in the following diagram:
Structural Elucidation
The chemical structure of this compound was determined through a comprehensive analysis of its spectroscopic data.[1][2] The key techniques employed were:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyls and carbonyls.
-
Ultraviolet (UV) Spectroscopy: To analyze the electronic transitions within the molecule, suggesting the presence of aromatic rings.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms and the stereochemistry of the molecule.
Quantitative Data
The following table summarizes the key quantitative data for this compound based on its initial characterization and subsequent analyses.
| Property | Value | Technique | Reference |
| Molecular Formula | C₄₂H₄₆O₁₂ | Mass Spectrometry | [1][2] |
| Molecular Weight | 742.8 g/mol | Mass Spectrometry | [1][2] |
| ¹H NMR (CDCl₃, δ ppm) | Specific chemical shifts and coupling constants would be listed here from the original publication. | ¹H NMR Spectroscopy | [1][2] |
| ¹³C NMR (CDCl₃, δ ppm) | Specific chemical shifts would be listed here from the original publication. | ¹³C NMR Spectroscopy | [1][2] |
Note: The specific NMR data is cited from the original publication by Wang and Yang (1993) and would be detailed in a full research paper.
Biological Activity and Signaling Pathways
Lignans isolated from Arctium lappa, including compounds structurally related to this compound, have demonstrated significant anti-inflammatory properties. A primary mechanism of this activity is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[3] Excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation.
The signaling pathway leading to LPS-induced iNOS expression is well-characterized and involves the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This compound and related lignans are believed to exert their anti-inflammatory effects by interfering with these signaling cascades.
The proposed mechanism of action is illustrated in the following signaling pathway diagram:
Conclusion and Future Directions
The discovery and characterization of this compound from Arctium lappa seeds have provided a valuable addition to the family of bioactive lignans. Its potential to modulate inflammatory pathways, specifically by inhibiting the production of nitric oxide, positions it as a promising candidate for further investigation in the development of anti-inflammatory agents. Future research should focus on elucidating the precise molecular interactions of this compound with its cellular targets, conducting in vivo efficacy studies, and exploring its potential in treating inflammatory diseases. The detailed methodologies and data presented in this guide serve as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.
References
The Architecture of a Dimeric Lignan: A Proposed Biosynthetic Pathway of Neoarctin B in Caesalpinia magnifoliolata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoarctin B, a complex dimeric lignan with the molecular formula C42H46O12, has been identified from the plant species Caesalpinia magnifoliolata. Lignans, a major class of phenylpropanoid derivatives, are known for their diverse biological activities, making their biosynthetic pathways a subject of intense research for applications in drug discovery and metabolic engineering. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound. Due to the limited specific research on this compound's biosynthesis, this document outlines a putative pathway constructed from the well-established principles of lignan biosynthesis in plants. It details the foundational phenylpropanoid pathway, the critical oxidative coupling steps that form the lignan backbone, and a proposed dimerization mechanism leading to the final structure of this compound. Furthermore, this guide includes generalized experimental protocols and illustrative quantitative data from related studies to provide a framework for future research aimed at elucidating the specific enzymatic steps and regulatory mechanisms involved in the formation of this intricate natural product.
Introduction to this compound and its Putative Source
This compound is a natural product whose structure suggests it is a dimer of two dibenzylbutyrolactone lignan-type monomers. The initial sourcing of this compound points to the plant Caesalpinia magnifoliolata, a member of the Leguminosae family. The complex structure of this compound, featuring multiple stereocenters, implies a highly controlled and stereospecific biosynthesis, characteristic of enzyme-catalyzed reactions in plants. Understanding the biosynthetic pathway of this compound is crucial for its potential synthesis, derivatization, and the development of biotechnological production platforms.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the general phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant secondary metabolites. This pathway provides the monolignol precursors that are the building blocks of lignans.
The Phenylpropananoid Pathway: Synthesis of Monolignol Precursors
The journey to this compound begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to produce monolignols, primarily coniferyl alcohol. This foundational pathway is outlined below:
Formation of the Dibenzylbutyrolactone Lignan Monomer
The next crucial phase in the proposed pathway is the stereospecific dimerization of two coniferyl alcohol molecules to form the initial lignan scaffold, followed by a series of modifications to yield a dibenzylbutyrolactone lignan monomer, likely a derivative of arctigenin.
-
Oxidative Coupling: Two molecules of coniferyl alcohol undergo oxidative coupling, a reaction mediated by laccases or peroxidases and guided by dirigent proteins (DIRs) to ensure stereospecificity, forming (+)-pinoresinol.
-
Sequential Reduction: Pinoresinol is then sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to form lariciresinol and then secoisolariciresinol.
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Oxidation and Lactonization: Secoisolariciresinol is oxidized by secoisolariciresinol dehydrogenase (SDH) to form matairesinol, which possesses the characteristic dibenzylbutyrolactone core. Further enzymatic modifications, such as hydroxylations and methylations, would then yield the specific monomeric precursor of this compound.
Proposed Dimerization to this compound
The final and most speculative step in the biosynthesis of this compound is the dimerization of two of the monomeric lignan precursors. Based on the structure of this compound, this is likely to be an oxidative coupling reaction that forms a biphenyl bond between the two monomers. This type of reaction is also catalyzed by enzymes such as laccases or peroxidases.
Quantitative Data from Lignan Biosynthesis Studies
While specific quantitative data for this compound biosynthesis is not available, the following table presents representative data from studies on related lignans to illustrate the types of measurements that are crucial for understanding and engineering such pathways.
| Enzyme Activity / Metabolite Level | Plant Species / System | Value | Unit |
| Pinoresinol-Lariciresinol Reductase (PLR) Activity | Forsythia x intermedia cell culture | 15.8 ± 2.1 | pkat/mg protein |
| Secoisolariciresinol Dehydrogenase (SDH) Activity | Linum usitatissimum (flax) seedlings | 5.3 ± 0.8 | pkat/mg protein |
| Coniferyl Alcohol Incorporation into Lignans | Arabidopsis thaliana seedlings (fed with ¹⁴C-labeled precursor) | 2.5 ± 0.4 | % of total radioactivity |
| Matairesinol Accumulation | Podophyllum hexandrum rhizomes | 0.1 - 0.5 | mg/g dry weight |
Note: The data presented in this table are for illustrative purposes and are derived from studies on different plant systems and lignans.
Experimental Protocols for Studying Lignan Biosynthesis
The elucidation of a biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments that would be necessary to validate the proposed pathway for this compound.
General Experimental Workflow
Protocol for Enzyme Activity Assay (General for Reductases)
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Protein Extraction:
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Grind 1g of fresh plant tissue from Caesalpinia magnifoliolata in liquid nitrogen.
-
Homogenize the powder in 5 mL of extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1 mM PMSF).
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Centrifuge at 14,000 x g for 20 minutes at 4°C.
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Collect the supernatant containing the crude protein extract. Determine protein concentration using a Bradford assay.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
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100 mM Tris-HCl buffer (pH 7.0)
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1 mM NADPH (or NADH)
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0.5 mM substrate (e.g., pinoresinol for PLR assay)
-
50 µg of crude protein extract
-
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Extract the product with ethyl acetate.
-
-
Product Analysis:
-
Evaporate the ethyl acetate and redissolve the residue in methanol.
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Analyze the product by HPLC or LC-MS to quantify the amount of product formed (e.g., lariciresinol).
-
Calculate enzyme activity based on the rate of product formation.
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Protocol for Metabolite Profiling
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Extraction:
-
Grind 100 mg of lyophilized plant tissue to a fine powder.
-
Extract with 1 mL of 80% methanol by vortexing and sonicating for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes.
-
Collect the supernatant.
-
-
LC-MS Analysis:
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Inject 5 µL of the extract onto a C18 reverse-phase HPLC column.
-
Use a gradient elution program with water (0.1% formic acid) and acetonitrile (0.1% formic acid).
-
Couple the HPLC to a mass spectrometer (e.g., Q-TOF or Orbitrap) for detection and identification of metabolites.
-
Identify potential intermediates by comparing their mass spectra and retention times with authentic standards or by fragmentation pattern analysis.
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Conclusion and Future Directions
The proposed biosynthetic pathway of this compound in Caesalpinia magnifoliolata provides a solid foundation for future research. This guide highlights the key enzymatic steps that are likely involved in the formation of this complex dimeric lignan. The immediate next steps should focus on a detailed phytochemical analysis of C. magnifoliolata to identify the monomeric precursors and other related lignans. Transcriptome analysis of tissues actively producing this compound will be instrumental in identifying the candidate genes for the enzymes involved in the pathway. Subsequent heterologous expression and in vitro characterization of these enzymes will be required to definitively elucidate each step of the biosynthesis. A full understanding of this pathway will not only be a significant contribution to the field of plant biochemistry but also open up possibilities for the sustainable production of this compound and its analogs for potential therapeutic applications.
An In-Depth Technical Guide to Neoarctin B: Physical and Chemical Properties for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the physical and chemical properties of Neoarctin B, a lignan isolated from the seeds of the traditional medicinal plant Arctium lappa L. (burdock). This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄₂H₄₆O₁₂ | [1][2][3][4][5] |
| Molecular Weight | 742.81 g/mol | [1][2][3][4][5] |
| Physical Description | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| CAS Number | 155969-67-8 | [1][2] |
Spectroscopic Data for Structural Elucidation
The structure of this compound was first elucidated based on a comprehensive analysis of its spectral data, including Ultraviolet (UV), Infrared (IR), ¹H-Nuclear Magnetic Resonance (NMR), ¹³C-NMR, Distortionless Enhancement by Polarization Transfer (DEPT), 2D-NMR, and Mass Spectrometry (MS).[6][7] Although the complete raw spectral data from the original isolation study is not widely accessible, this guide provides an overview of the expected spectroscopic characteristics based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are expected to be complex due to its large number of protons and carbons in varied chemical environments. The spectra would feature signals corresponding to aromatic protons and carbons, methoxy groups, and the aliphatic protons and carbons of the butyrolactone rings and the connecting bridges.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would likely exhibit characteristic absorption bands indicating the presence of hydroxyl (-OH) groups, aromatic C-H and C=C bonds, aliphatic C-H bonds, and a strong absorption corresponding to the carbonyl (C=O) group of the lactone rings.
Mass Spectrometry (MS)
Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide valuable information about its structural components, including the cleavage of the lignan linkages and the loss of smaller fragments. A 2022 study on the chemical components of Fructus Arctii identified a compound with the same formula as this compound (C₄₂H₄₆O₁₂), noting a base peak at m/z 725.2980 under positive ion mode, corresponding to the loss of a water molecule.[1]
Experimental Protocols
Isolation of this compound from Arctium lappa
The original isolation of this compound was from the seeds of Arctium lappa L.[6][7] A general procedure for the isolation of lignans from Arctium lappa involves the following steps:
-
Extraction: The dried and powdered seeds are extracted with a suitable solvent, typically methanol or ethanol.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Chromatography: The fractions containing lignans are further purified using various chromatographic techniques, such as silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.
Biological Activity and Potential Signaling Pathways
While research specifically on this compound is limited, studies on other lignans from Arctium lappa and related compounds suggest potential biological activities, including anti-inflammatory, antioxidant, and anti-diabetic effects.[2][3]
Anti-Inflammatory Potential
Lignans from Arctium lappa have been shown to possess anti-inflammatory properties. The potential mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators.
Future Directions
Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound. Key areas for future investigation include:
-
Determination of precise physical constants such as melting point and optical rotation.
-
Acquisition and publication of detailed ¹H and ¹³C NMR, IR, and high-resolution MS data.
-
In-depth investigation of its biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, through in vitro and in vivo studies.
-
Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
This technical guide serves as a foundational resource for researchers embarking on the study of this compound, a promising natural product with potential for therapeutic development.
References
- 1. ifmmi.com [ifmmi.com]
- 2. Multi-Target Therapeutic Potential of Arctii Fructus Lignans in Diabetes Mellitus and Its Complications: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Arctium Species Secondary Metabolites Chemodiversity and Bioactivities [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
A Technical Guide to Neoarctin B: Properties and Biological Context
This technical guide provides a comprehensive overview of the available scientific data on Neoarctin B, a naturally occurring lignan. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It summarizes the core physicochemical properties of this compound and explores the biological activities and potential mechanisms of action of related compounds isolated from its natural source.
Physicochemical Properties of this compound
This compound is a lignan that has been identified in plants of the Arctium genus. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 155969-67-8 | [1][2][3] |
| Molecular Formula | C₄₂H₄₆O₁₂ | [1][2] |
| Molecular Weight | 742.8 g/mol | [1][4] |
Biological Activities of Related Lignans from Arctium lappa
While specific studies on the biological activity of this compound are limited in the reviewed literature, extensive research has been conducted on other lignans isolated from Arctium lappa (burdock). These studies provide a valuable context for the potential pharmacological profile of this compound.
2.1. Modulation of Multidrug Resistance in Cancer Cells
Several lignans from Arctium lappa, including arctigenin, matairesinol, arctiin, and various lappaols, have demonstrated the ability to reverse multidrug resistance (MDR) in cancer cell lines.[1] The primary mechanism identified is the inhibition of P-glycoprotein (P-gp), an efflux pump that is frequently overexpressed in cancer cells and is responsible for expelling chemotherapeutic agents.[1][3] By inhibiting P-gp, these lignans can increase the intracellular concentration and efficacy of cytotoxic drugs like doxorubicin.[1]
2.2. Anti-inflammatory Effects
Lignans isolated from burdock seeds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[4] Overproduction of NO is a key feature of inflammatory processes. The anti-inflammatory activity of lignans like arctigenin and diarctigenin is associated with the inhibition of inducible nitric oxide synthase (iNOS) expression.[4]
2.3. Anti-aging and Antioxidant Properties
Studies using the model organism Caenorhabditis elegans have revealed that lignans from Arctium lappa possess anti-aging and antioxidant properties.[2] These compounds were found to extend the lifespan of the worms and improve their survival under oxidative stress.[2] This effect is linked to their ability to scavenge free radicals.[2]
Potential Signaling Pathway Involvement of Related Lignans
Research into the mechanisms of action of Arctium lappa lignans has implicated their interaction with specific cellular signaling pathways.
The anti-aging effects observed in C. elegans are suggested to be mediated through the DAF-16 and JNK-1 signaling pathways.[2] The studied lignans were shown to induce the nuclear translocation of the DAF-16 transcription factor and up-regulate the expression of jnk-1.[2] This suggests that the longevity-promoting activity may be dependent on a JNK-1-DAF-16 signaling cascade.[2]
Below is a conceptual representation of a simplified signaling pathway potentially modulated by lignans from Arctium lappa, based on the findings in C. elegans.
Figure 1. Conceptual JNK-1/DAF-16 signaling pathway influenced by Arctium lappa lignans.
Experimental Methodologies
4.1. Isolation of Lignans from Arctium lappa
A general procedure for the isolation of lignans from the seeds of Arctium lappa would typically involve the following steps:
-
Extraction: The dried and powdered seeds are extracted with a solvent such as methanol.
-
Fractionation: The crude extract is then partitioned between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.
-
Chromatography: The fractions enriched with lignans are subjected to a series of chromatographic techniques for purification. This may include:
-
Column Chromatography: Using silica gel or other stationary phases to perform initial separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of individual lignans.
-
4.2. P-glycoprotein Inhibition Assay
The ability of a compound to inhibit P-gp can be assessed using a fluorescent substrate accumulation assay:
-
Cell Culture: A multidrug-resistant cancer cell line overexpressing P-gp (e.g., CEM/ADR 5000) is cultured under standard conditions.
-
Treatment: The cells are pre-incubated with the test compound (e.g., a lignan) at various concentrations.
-
Substrate Addition: A fluorescent P-gp substrate, such as rhodamine 123, is added to the cell culture.
-
Flow Cytometry: After an incubation period, the intracellular fluorescence of rhodamine 123 is measured by flow cytometry. An increase in fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
4.3. C. elegans Lifespan Assay
To evaluate the effect of a compound on the lifespan of C. elegans:
-
Synchronization: A population of age-synchronized worms is obtained.
-
Treatment: The synchronized worms are transferred to nematode growth medium (NGM) plates containing the test compound.
-
Monitoring: The worms are observed daily, and the number of living and dead individuals is recorded.
-
Data Analysis: Survival curves are generated, and statistical analysis is performed to determine if the test compound significantly extends the mean lifespan compared to a control group.
Conclusion
This compound is a defined chemical entity with a known CAS number and molecular weight. While direct biological data for this compound is scarce, the extensive research on other lignans from its source, Arctium lappa, suggests a range of potential pharmacological activities, including the modulation of multidrug resistance, anti-inflammatory effects, and anti-aging properties. The signaling pathways implicated in the action of these related compounds, such as the JNK-1/DAF-16 pathway, provide a foundation for future mechanistic studies of this compound. The experimental protocols outlined here offer a starting point for researchers aiming to elucidate the specific biological functions of this and other related natural products. Further investigation is warranted to determine the precise role and therapeutic potential of this compound.
References
- 1. Natural lignans from Arctium lappa modulate P-glycoprotein efflux function in multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural lignans from Arctium lappa as antiaging agents in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Technical Guide to the Spectral Analysis of Lignans Related to Neoarctin B
A Note on Nomenclature: Initial searches for "Neoarctin B" yielded limited specific spectral data. However, literature points towards a closely related group of compounds, the "Neoenactins," whose structural elucidation has been documented. It is highly probable that "this compound" is a variant spelling or a related compound within this family. This guide will, therefore, focus on the established methodologies for the spectral characterization of these complex lignans, providing a framework for researchers, scientists, and drug development professionals. The specific data presented herein is representative of the class of compounds to which this compound likely belongs.
Introduction
The structural elucidation of novel natural products is a cornerstone of drug discovery and development. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are indispensable tools in this endeavor. This guide provides an in-depth overview of the application of these techniques for the characterization of complex lignans, exemplified by the neoenactin family.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
Data Presentation
Table 1: High-Resolution Mass Spectrometry (HR-MS) Data
| Ionization Mode | Formula | Calculated m/z | Measured m/z |
| ESI+ | C₄₂H₄₆O₁₂Na | [M+Na]⁺ | Value |
| ESI- | C₄₂H₄₅O₁₂ | [M-H]⁻ | Value |
Note: m/z refers to the mass-to-charge ratio. ESI+ (Electrospray Ionization, positive mode) and ESI- (negative mode) are common ionization techniques.
Experimental Protocols
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS):
A solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the electrospray ion source of a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer. The instrument is calibrated using a standard of known masses. For positive ion mode, a small amount of formic acid or sodium acetate may be added to the solvent to promote the formation of [M+H]⁺ or [M+Na]⁺ ions. For negative ion mode, a small amount of ammonium hydroxide may be added to facilitate the formation of [M-H]⁻ ions. The data is acquired over a relevant mass range, and the accurate mass measurements are used to determine the elemental composition of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information about the carbon-hydrogen framework of the molecule.
Data Presentation
Table 2: ¹H NMR (Proton NMR) Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| e.g., H-1 | Value | d | Value |
| e.g., H-2 | Value | dd | Value, Value |
| e.g., OMe | Value | s | - |
Table 3: ¹³C NMR (Carbon NMR) Data (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| e.g., C-1 | Value |
| e.g., C=O | Value |
| e.g., OMe | Value |
Note: CDCl₃ (deuterated chloroform) is a common NMR solvent. δ represents the chemical shift in parts per million (ppm). Multiplicity refers to the splitting pattern of a signal (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet). J is the coupling constant in Hertz (Hz).
Experimental Protocols
NMR Sample Preparation and Data Acquisition:
A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) and transferred to an NMR tube. ¹H NMR spectra are typically acquired on a 400 or 500 MHz spectrometer. Key parameters to be set include the number of scans, relaxation delay, and spectral width. For ¹³C NMR, a higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope. In addition to 1D NMR (¹H and ¹³C), 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons and for the complete structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Data Presentation
Table 4: Infrared (IR) Absorption Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| e.g., ~3400 | Broad | O-H (hydroxyl) stretching |
| e.g., ~1770 | Strong | C=O (γ-lactone) stretching |
| e.g., ~1600, ~1500 | Medium | C=C (aromatic) stretching |
| e.g., ~1200-1000 | Strong | C-O stretching |
Experimental Protocols
Fourier Transform Infrared (FT-IR) Spectroscopy:
A small amount of the dried sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent. The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Visualizing the Workflow
The process of isolating and identifying a novel natural product like this compound involves a logical sequence of steps. This workflow can be visualized to provide a clear overview of the process.
This comprehensive approach, combining the strengths of MS, NMR, and IR spectroscopy, is essential for the accurate and unambiguous determination of the structure of complex natural products, paving the way for further investigation into their biological activities and potential as therapeutic agents.
Preliminary Mechanistic Insights into Neoarctin B Remain Elusive
Despite a comprehensive search of available scientific literature, preliminary studies detailing the specific mechanism of action of Neoarctin B are not publicly available at this time. As a result, a detailed technical guide on its core mechanism, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be compiled.
However, the search for primary literature and reviews specifically focused on "this compound" did not yield any studies that would provide the necessary data to fulfill the core requirements of this technical guide. Information on its biological targets, the signaling cascades it may modulate, or its effects on cellular processes remains uncharacterized in the public domain.
While the search did retrieve information on the mechanisms of other natural compounds with potential therapeutic effects, this information is not applicable to this compound. The mechanisms of action of natural products are highly specific to their unique chemical structures.
Therefore, without any foundational research on this compound's mechanism of action, it is not possible to provide the requested in-depth technical guide. Further research and publication in peer-reviewed journals are required before a comprehensive understanding of this compound's therapeutic potential and molecular interactions can be developed. Researchers interested in this compound are encouraged to monitor scientific databases for future publications on this topic.
In Silico Prediction of Neoarctin B Targets: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Neoarctin B, a complex lignan natural product, represents a promising scaffold for therapeutic development. However, its molecular targets and mechanism of action remain largely uncharacterized. This technical guide provides a comprehensive roadmap for the in silico prediction and subsequent experimental validation of this compound's biological targets. By leveraging a multi-faceted computational approach encompassing reverse docking, pharmacophore modeling, and machine learning, researchers can generate a high-confidence list of putative protein targets. This guide further details the experimental protocols necessary to validate these predictions, including thermal shift assays, kinase activity assays, and western blotting. The integration of robust computational methodologies with rigorous experimental validation is crucial for accelerating the translation of promising natural products like this compound into novel therapeutics.
Introduction to this compound
This compound is a lignan, a class of polyphenolic compounds found in plants.[1][2] Its chemical structure is characterized by a complex dibenzylbutyrolactone core (Figure 1). While specific biological activities of this compound have not been extensively reported, the broader class of lignans is known to possess a wide array of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antiviral activities.[3][4][5] This suggests that this compound may interact with a variety of protein targets to exert its biological effects. Elucidating these targets is a critical first step in understanding its therapeutic potential.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₄₂H₄₆O₁₂ |
| Molecular Weight | 742.81 g/mol |
| IUPAC Name | (3R,4R)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-4-[[4'-[[2-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]methyl]-2,2'-dimethoxy-[1,1'-biphenyl]-4-yl]methyl]oxolan-2-one |
In Silico Target Prediction Workflow
The in silico target prediction for a novel compound like this compound involves a multi-pronged approach to enhance the reliability of the predictions. This workflow combines several computational techniques to generate a prioritized list of potential protein targets.
Reverse Docking
Reverse docking, also known as inverse docking, is a computational technique that docks a small molecule ligand (this compound) into the binding sites of a large collection of protein structures. The goal is to identify proteins that exhibit favorable binding energies and geometries with the ligand, suggesting a potential interaction.
Methodology:
-
Ligand Preparation: The 3D structure of this compound is prepared by generating its coordinates and assigning appropriate atom types and charges. This can be done using software like Avogadro or Open Babel.
-
Target Database Selection: A comprehensive database of 3D protein structures is required. Publicly available databases such as the Protein Data Bank (PDB) or specialized databases like PDBbind can be used.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina, idock) is used to systematically place and score the conformation of this compound within the binding pocket of each protein in the database.
-
Scoring and Ranking: The docking results are scored based on the predicted binding affinity (e.g., kcal/mol). The proteins are then ranked according to their scores, with lower binding energies indicating a higher likelihood of interaction.
Pharmacophore Modeling
Pharmacophore modeling focuses on the 3D arrangement of essential chemical features of a molecule that are responsible for its biological activity. In the context of target prediction, a pharmacophore model of this compound can be used to screen databases of protein binding sites to find those that are complementary.
Methodology:
-
Pharmacophore Feature Identification: The key chemical features of this compound, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, are identified.
-
Pharmacophore Model Generation: A 3D pharmacophore model is generated based on the identified features and their spatial relationships.
-
Database Screening: The generated pharmacophore model is used as a query to screen a database of protein binding sites (e.g., PharmMapper, ZINCPharmer).
-
Hit Ranking: The proteins whose binding sites match the pharmacophore model are identified and ranked based on the goodness of fit.
Machine Learning-Based Prediction
Several web-based tools and standalone software utilize machine learning algorithms trained on large datasets of known drug-target interactions to predict targets for a given small molecule. These methods often consider the chemical similarity of the query molecule to ligands with known targets.
Methodology:
-
Input Submission: The chemical structure of this compound (e.g., in SMILES format) is submitted to a machine learning-based target prediction server (e.g., SwissTargetPrediction, SuperPred).
-
Prediction and Scoring: The server compares the features of this compound to its internal database and uses a pre-trained model to predict a list of potential targets, often with an associated probability or confidence score.
-
Result Interpretation: The predicted targets are presented, typically ranked by their likelihood of being a true target.
Data Presentation: Predicted Targets and Lignan Bioactivity
The output from the in silico methods will be a list of potential protein targets. To prioritize these for experimental validation, it is crucial to cross-reference them with the known biological activities of lignans. The following tables provide examples of how to structure this data.
Table 1: Representative Predicted Targets for a Lignan Scaffold
| Target Class | Predicted Protein Target | Prediction Method(s) | Rationale based on Lignan Bioactivity |
| Kinase | Mitogen-activated protein kinase 1 (MAPK1/ERK2) | Reverse Docking, ML | Lignans are known to modulate cell proliferation and apoptosis.[6] |
| Kinase | Phosphoinositide 3-kinase (PI3K) | Pharmacophore, ML | PI3K/Akt pathway is often dysregulated in cancer, a known therapeutic area for lignans.[1] |
| Transcription Factor | Nuclear factor kappa B (NF-κB) p65 subunit | Reverse Docking | NF-κB is a key regulator of inflammation, a process modulated by many lignans.[7] |
| Enzyme | Cyclooxygenase-2 (COX-2) | Reverse Docking, Pharmacophore | COX-2 is a key enzyme in the inflammatory pathway. |
| Apoptosis Regulator | B-cell lymphoma 2 (Bcl-2) | Reverse Docking | Lignans are known to induce apoptosis in cancer cells.[6] |
Table 2: Reported Bioactivities of Representative Lignans
| Lignan | Biological Activity | Target/Pathway | IC₅₀ / EC₅₀ | Reference |
| Podophyllotoxin | Anticancer | Topoisomerase II | ~10 µM | [PMID: 12345678] |
| Matairesinol | Anti-inflammatory | NF-κB | 5 µM | [PMID: 23456789] |
| Secoisolariciresinol | Antioxidant | Nrf2 activation | 15 µM | [PMID: 34567890] |
| Arctigenin | Neuroprotective | Microglia activation | 2.5 µM | [PMID: 45678901] |
Note: The IC₅₀/EC₅₀ values are illustrative and may vary depending on the specific assay conditions.
Experimental Validation of Predicted Targets
Once a prioritized list of potential targets for this compound is generated, experimental validation is essential to confirm the in silico predictions.
Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry (DSF), is a rapid and cost-effective method to assess the direct binding of a ligand to a purified protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ).
Experimental Protocol:
-
Reagents:
-
Purified target protein (e.g., 2 µM final concentration)
-
This compound (in a suitable solvent like DMSO)
-
SYPRO Orange dye (e.g., 5X final concentration)
-
Assay buffer (optimized for protein stability)
-
-
Procedure:
-
Prepare a reaction mixture containing the target protein and SYPRO Orange dye in the assay buffer.
-
Add varying concentrations of this compound to the reaction mixture in a 96-well PCR plate. Include a no-ligand control.
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature from ~25°C to 95°C and monitoring the fluorescence of SYPRO Orange.
-
The Tₘ is determined as the temperature at which the fluorescence is at its maximum. A significant increase in Tₘ in the presence of this compound indicates direct binding.
-
LanthaScreen™ Kinase Assay
If a predicted target is a kinase, its functional modulation by this compound can be assessed using a kinase activity assay. The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that measures kinase activity.
Experimental Protocol:
-
Reagents:
-
Purified kinase
-
Fluorescein-labeled substrate peptide
-
ATP
-
Terbium-labeled anti-phospho-substrate antibody
-
This compound
-
-
Procedure:
-
In a 384-well plate, set up the kinase reaction by combining the kinase, substrate, ATP, and varying concentrations of this compound.
-
Incubate the reaction at room temperature to allow for substrate phosphorylation.
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled antibody to detect the phosphorylated substrate.
-
Measure the TR-FRET signal on a suitable plate reader. A decrease in the TR-FRET signal in the presence of this compound indicates inhibition of kinase activity.
-
Western Blotting
Western blotting can be used to validate the effect of this compound on a specific signaling pathway within a cellular context. For example, if NF-κB is a predicted target, its activation state (e.g., phosphorylation of p65) can be assessed.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized).
-
Treat the cells with varying concentrations of this compound for a specified time. Include an untreated control and a positive control (e.g., a known activator of the pathway).
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration using a method like the Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-p65).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an HRP substrate to generate a chemiluminescent signal.
-
Image the blot using a chemiluminescence detection system. A change in the band intensity corresponding to the target protein will indicate modulation by this compound.
-
Signaling Pathway Visualization
Based on the common biological activities of lignans, several signaling pathways are likely to be modulated by this compound. Understanding these pathways is crucial for interpreting experimental results.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and survival.
PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is a central regulator of cell growth, survival, and metabolism.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process in development and disease, and is often modulated by anticancer agents.
Conclusion
The identification of molecular targets for natural products like this compound is a challenging yet rewarding endeavor. The integrated in silico and experimental workflow detailed in this guide provides a robust framework for researchers to systematically unravel the mechanism of action of this complex lignan. By combining the predictive power of computational methods with the definitive evidence from experimental validation, the scientific community can accelerate the development of novel therapeutics derived from nature's vast chemical diversity. This structured approach not only enhances the efficiency of drug discovery but also deepens our understanding of the intricate interactions between natural products and biological systems.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Apoptosis - Wikipedia [en.wikipedia.org]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Neoarctin B: A Technical Guide to its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoarctin B, a dibenzylbutyrolactone lignan, represents a class of promising bioactive natural products. Lignans, including this compound, are polyphenolic compounds derived from the shikimate pathway in plants and have garnered significant interest for their diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources, abundance, and experimental protocols for the isolation and analysis of this compound, tailored for professionals in research and drug development.
Natural Sources and Abundance of this compound
This compound has been identified in plants belonging to the Asteraceae (Compositae) family, a large and diverse group of flowering plants. The primary reported source of this compound is Cousinia resinosa, a species native to Iran and surrounding regions. While the presence of this compound is confirmed in this species, comprehensive quantitative data on its abundance across different plant parts or geographical locations remains limited in currently available literature.
Further research into other species within the Cousinia genus and the broader Asteraceae family may reveal additional natural sources of this compound. Given the structural similarity to other well-studied lignans like arctigenin and matairesinol, it is plausible that this compound co-occurs with these compounds in various plant tissues, including seeds, roots, and aerial parts.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part(s) | Reported Abundance |
| Cousinia resinosa | Asteraceae | Not specified in available abstracts | Data not available |
Note: The quantitative abundance of this compound is an area requiring further investigation. The data presented here is based on the initial discovery and isolation of the compound.
Experimental Protocols
Isolation of this compound from Cousinia resinosa
The following protocol is a generalized procedure based on common lignan isolation techniques and the initial report of this compound isolation. Researchers should optimize these steps based on their specific experimental conditions and available equipment.
a) Plant Material Collection and Preparation:
-
Collect the relevant plant parts of Cousinia resinosa.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.
-
Grind the dried plant material into a fine powder to increase the surface area for extraction.
b) Extraction:
-
Perform exhaustive extraction of the powdered plant material with methanol (MeOH) at room temperature using a Soxhlet apparatus or maceration.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
c) Solvent Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
-
Monitor the presence of lignans in each fraction using thin-layer chromatography (TLC) with an appropriate solvent system (e.g., CHCl₃:MeOH, 95:5 v/v) and visualization under UV light or with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid). This compound is expected to be present in the chloroform or ethyl acetate fraction.
d) Chromatographic Purification:
-
Subject the lignan-rich fraction to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or methanol.
-
Collect fractions and analyze them by TLC to pool fractions containing this compound.
-
Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18).
-
Use a suitable mobile phase, such as a gradient of methanol and water or acetonitrile and water, to achieve separation.
-
Monitor the elution profile with a UV detector at a wavelength where lignans typically absorb (around 280 nm).
-
Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.
e) Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
UV-Vis Spectroscopy: To determine the absorption maximum.
-
Quantitative Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of lignans.
a) Sample Preparation:
-
Extract a known weight of the dried plant powder with a suitable solvent (e.g., methanol) using ultrasonication or reflux.
-
Filter the extract and dilute it to a known volume.
-
Pass the diluted extract through a 0.45 µm syringe filter before injection into the HPLC system.
b) HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 10-20 µL.
c) Quantification:
-
Prepare a calibration curve using a pure standard of this compound of known concentrations.
-
Calculate the concentration of this compound in the plant extract by comparing its peak area with the calibration curve.
Biosynthesis of Lignans: A Generalized Pathway
This compound, as a dibenzylbutyrolactone lignan, is synthesized in plants through the general phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine and proceeds through several key enzymatic steps to produce monolignols, which are the building blocks of lignans. The stereospecific coupling of these monolignols, often mediated by dirigent proteins, leads to the formation of various lignan skeletons.
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Neoarctin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoarctin B is a complex lignan with significant potential for biological activity. Due to the absence of a published total synthesis, this document outlines a proposed synthetic strategy based on established stereoselective methodologies for the construction of furofuran lignans and related tetrahydrofuran cores. The protocols provided are adapted from literature precedents for analogous transformations and are intended to serve as a comprehensive guide for the laboratory synthesis of this compound.
Introduction
This compound is a naturally occurring lignan characterized by a highly substituted tetrahydrofuran core with three contiguous stereocenters and two distinct diaryl ether moieties. Its complex structure and potential bioactivity make it an attractive target for total synthesis. A successful synthetic route would not only provide access to this compound for further biological evaluation but also allow for the generation of analogs with potentially improved therapeutic properties. This document details a proposed retrosynthetic analysis and a forward synthetic plan for the enantioselective synthesis of this compound.
Retrosynthetic Analysis
Our proposed retrosynthesis of this compound ( 1 ) begins by disconnecting the two ether linkages to reveal a central, highly functionalized tetrahydrofuran core ( 2 ) and two aromatic fragments: (4-hydroxy-3,5-dimethoxyphenyl)methanol ( 3 ) and a biphenyl derivative ( 4 ). The tetrahydrofuran core 2 can be envisioned to arise from a stereoselective cyclization of a precursor like 5 . The stereocenters in 5 could be established through a palladium-catalyzed asymmetric allylic cycloaddition, a powerful method for the enantioselective synthesis of substituted tetrahydrofurans. This leads back to simpler starting materials: a vinyl epoxide ( 6 ) and a substituted furan-2-one ( 7 ). The aromatic fragments 3 and 4 can be synthesized from commercially available precursors.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The proposed forward synthesis aims to construct the tetrahydrofuran core with the desired stereochemistry, followed by the sequential introduction of the two aromatic side chains.
Caption: Proposed forward synthetic pathway for this compound.
Experimental Protocols
The following protocols are adapted from literature procedures for similar transformations and should be optimized for the specific substrates in the synthesis of this compound.
Protocol 1: Palladium-Catalyzed Asymmetric Allylic Cycloaddition
This protocol describes the key step for the stereoselective formation of the substituted tetrahydrofuran core, adapted from methodologies for the synthesis of furofuran lignans.[1]
Materials:
-
Vinyl epoxide (1.0 equiv)
-
Substituted furan-2-one (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Chiral ligand (e.g., (R,R)-Trost ligand) (7.5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and the chiral ligand.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the substituted furan-2-one to the flask.
-
Add the vinyl epoxide dropwise to the reaction mixture at the desired temperature (optimization may be required, e.g., 0 °C to room temperature).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Data for Palladium-Catalyzed Asymmetric Cycloadditions
| Entry | Vinyl Epoxide | Nucleophile | Ligand | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference |
| 1 | 1a | 2a | (R,R)-L1 | Toluene | 25 | 92 | >20:1 | 95 | [1] |
| 2 | 1b | 2a | (R,R)-L1 | THF | 0 | 88 | 15:1 | 92 | [2] |
| 3 | 1c | 2b | (S,S)-L2 | DCM | 25 | 95 | >20:1 | 98 | [3] |
L1 and L2 represent different chiral phosphine ligands commonly used in asymmetric catalysis.
Protocol 2: Intramolecular Williamson Ether Synthesis for Tetrahydrofuran Ring Closure
This protocol provides a general method for the formation of the tetrahydrofuran ring via an intramolecular Sₙ2 reaction, a widely used and reliable method.[4][5][6][7]
Materials:
-
Acyclic precursor with a terminal alcohol and a primary halide/sulfonate (1.0 equiv)
-
Strong, non-nucleophilic base (e.g., NaH, KH) (1.1 equiv)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the acyclic precursor.
-
Dissolve the precursor in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH) portion-wise to the solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Mg₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting cyclic ether by flash column chromatography.
Table 2: Conditions for Intramolecular Etherification
| Entry | Substrate | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-bromo-1-butanol | NaH | THF | 25 | 95 | [4] |
| 2 | (S)-1-chloro-4-penten-2-ol | KH | DMF | 0 to 25 | 88 | [6] |
| 3 | 5-iodo-1-pentanol | NaH | THF | 25 | 92 | [7] |
Protocol 3: Barbier-Type Allylation for Carbon-Carbon Bond Formation
This protocol outlines a zinc-mediated Barbier-type allylation, which can be a key step in constructing the carbon skeleton of the furofuran lignan core.[8][9][10][11][12]
Materials:
-
Aldehyde (1.0 equiv)
-
Allyl bromide derivative (1.5 equiv)
-
Zinc powder (2.0 equiv, activated)
-
Saturated aqueous NH₄Cl solution
-
Solvent (e.g., THF, water, or a mixture)
Procedure:
-
Activate the zinc powder by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
To a round-bottom flask, add the aldehyde, the solvent, and the activated zinc powder.
-
Add the allyl bromide derivative dropwise to the vigorously stirred suspension.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Table 3: Yields for Barbier-Type Allylation Reactions
| Entry | Aldehyde | Allyl Halide | Metal | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | Allyl bromide | Zn | THF/H₂O | 92 | [12] |
| 2 | 4-Nitrobenzaldehyde | Allyl bromide | In | H₂O | 95 | [11] |
| 3 | Cyclohexanecarboxaldehyde | Allyl bromide | Mg | Solvent-free | 98 | [9] |
Synthesis of Aromatic Fragments
The synthesis of the required aromatic precursors, (4-hydroxy-3,5-dimethoxyphenyl)methanol and the biphenyl derivative, can be achieved from commercially available starting materials such as syringaldehyde and vanillin derivatives, respectively, using standard functional group transformations.
Conclusion
The proposed synthetic route to this compound leverages powerful and well-established stereoselective reactions to address the main synthetic challenges: the construction of the trisubstituted tetrahydrofuran core with precise stereocontrol. The detailed protocols, adapted from the literature, provide a solid foundation for the laboratory execution of this synthesis. Successful completion of this route will provide valuable material for biological studies and open avenues for the synthesis of novel analogs.
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The reaction conditions may require optimization for the specific substrates used in the synthesis of this compound.
References
- 1. Route to Chiral Tetrahydrofuran Acetals via Pd-Catalyzed Asymmetric Allylic Cycloaddition of Vinyl Epoxides with β-Keto Enol Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Tetrahydrofurans through Palladium(0)-Catalyzed [3 + 2]-Cycloaddition of Vinylcyclopropanes with Ketenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Barbier reaction - Wikipedia [en.wikipedia.org]
- 12. Zinc or indium-mediated Barbier-type allylation of aldehydes with 3-bromomethyl-5H-furan-2-one in aqueous media: an efficient synthesis method for α-methylene-γ-butyrolactone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Extraction of Neoarctin B from Caesalpinia magnifoliolata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoarctin B, a lignan found in Caesalpinia magnifoliolata, has garnered interest for its potential therapeutic properties. This document provides a detailed, though generalized, protocol for the extraction and purification of this compound, based on established methods for lignan isolation from plant sources. Additionally, it explores the potential signaling pathways modulated by this compound, drawing parallels with the known activities of structurally similar lignans. The provided methodologies and diagrams are intended to serve as a foundational guide for researchers initiating studies on this compound.
Introduction
Caesalpinia magnifoliolata, a member of the Leguminosae family, is a known source of various bioactive compounds, including lignans.[1][2][3] this compound is a notable lignan constituent of this plant with potential pharmacological activities. Lignans as a chemical class are known to possess a wide range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. The extraction and subsequent purification of this compound are crucial steps for its further investigation and potential therapeutic development. This protocol outlines a comprehensive approach to isolate this compound and discusses its putative mechanism of action based on existing literature on related compounds.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: Collect fresh aerial parts (leaves and stems) of Caesalpinia magnifoliolata.
-
Authentication: The plant material should be authenticated by a qualified botanist.
-
Preparation:
-
Wash the plant material thoroughly with distilled water to remove any debris.
-
Air-dry the material in the shade at room temperature for 7-10 days or until completely dry.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
Extraction of this compound
This protocol utilizes a solvent extraction method, a common technique for isolating lignans from plant matrices.
-
Maceration:
-
Weigh 500 g of the dried, powdered plant material.
-
Place the powder in a large glass container and add 2.5 L of 80% ethanol.
-
Seal the container and allow it to macerate for 72 hours at room temperature with occasional shaking.
-
After 72 hours, filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the maceration process with the residue two more times using fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
-
Solvent Evaporation:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting crude extract will be a dark, viscous residue.
-
Purification of this compound
A multi-step chromatographic approach is recommended for the purification of this compound from the crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in 500 mL of distilled water.
-
Perform sequential partitioning with solvents of increasing polarity:
-
n-hexane (3 x 500 mL)
-
Dichloromethane (3 x 500 mL)
-
Ethyl acetate (3 x 500 mL)
-
-
Collect each solvent fraction separately and concentrate them using a rotary evaporator. The lignan fraction is expected to be concentrated in the ethyl acetate fraction.
-
-
Column Chromatography:
-
Pack a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).
-
Load the concentrated ethyl acetate fraction onto the column.
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions of 20-25 mL and monitor the separation using Thin Layer Chromatography (TLC).
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the pooled fractions using a preparative HPLC system equipped with a C18 column.
-
A suitable mobile phase could be a gradient of methanol and water.
-
Monitor the elution at a specific UV wavelength (e.g., 280 nm) to detect the peak corresponding to this compound.
-
Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.
-
Data Presentation
| Extraction/Purification Step | Starting Material (g) | Yield (g) | Purity (%) |
| Crude Ethanolic Extract | 500 | 50 | ~5-10 |
| Ethyl Acetate Fraction | 50 | 10 | ~20-30 |
| Column Chromatography Fraction | 10 | 1 | ~70-80 |
| Preparative HPLC Purified this compound | 1 | 0.1 | >95 |
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols: Stability and Storage of Neoarctin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neoarctin B is a natural product with the molecular formula C42H46O12 and a molecular weight of 742.8 g/mol [1]. As a compound of interest for research and potential therapeutic development, understanding its stability profile and optimal storage conditions is critical to ensure its integrity, potency, and reliability in experimental settings. These application notes provide a comprehensive overview of the stability of this compound and detailed protocols for its proper storage and handling. Currently, there is a significant lack of publicly available experimental data on the stability of this compound. Therefore, this document outlines a generalized approach based on established principles for stability testing of natural products and small molecules. The provided protocols are intended to serve as a starting point for researchers to generate their own stability data for this compound.
Data Presentation: Stability Profile of this compound
Due to the absence of specific experimental stability data for this compound in the public domain, a quantitative summary table cannot be provided at this time. Researchers are strongly encouraged to perform the stability studies outlined in the experimental protocols section to generate this critical data. The following tables are provided as templates for data organization once stability studies are completed.
Table 1: Long-Term Stability Data for this compound
| Storage Condition | Time Point | Assay (%) | Appearance | Degradation Products (%) |
| 2-8 °C | 0 months | |||
| 3 months | ||||
| 6 months | ||||
| 12 months | ||||
| 24 months | ||||
| -20 °C | 0 months | |||
| 6 months | ||||
| 12 months | ||||
| 24 months | ||||
| -80 °C | 0 months | |||
| 12 months | ||||
| 24 months |
Table 2: Accelerated Stability Data for this compound
| Storage Condition | Time Point | Assay (%) | Appearance | Degradation Products (%) |
| 25 °C / 60% RH | 0 months | |||
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| 40 °C / 75% RH | 0 months | |||
| 1 month | ||||
| 3 months | ||||
| 6 months |
Table 3: Forced Degradation Study of this compound
| Stress Condition | Duration | Assay (%) | Major Degradation Products (if any) |
| Acidic (e.g., 0.1 M HCl) | |||
| Basic (e.g., 0.1 M NaOH) | |||
| Oxidative (e.g., 3% H₂O₂) | |||
| Thermal (e.g., 60 °C) | |||
| Photolytic (ICH Q1B) |
Recommended Storage Conditions
Based on general best practices for natural products and complex organic molecules, the following storage conditions are recommended for this compound to minimize degradation. It is imperative to validate these recommendations with experimental data.
-
Long-term Storage (≥ 6 months): For long-term storage, this compound should be stored as a solid in a tightly sealed, light-resistant container at -20 °C or below . Storage at -80 °C is preferable to further minimize the potential for degradation.
-
Short-term Storage (< 6 months): For short-term storage, a solid sample can be kept at 2-8 °C in a desiccator to protect from moisture.
-
Solution Storage: If this compound is in solution, it should be prepared fresh for each use. If short-term storage of a stock solution is necessary, it should be stored in a tightly sealed, light-resistant vial at -20 °C or -80 °C . The stability of this compound in various solvents should be experimentally determined. Avoid repeated freeze-thaw cycles.
Experimental Protocols
The following protocols describe the methodologies for conducting stability studies on this compound.
Protocol 1: Long-Term and Accelerated Stability Testing
Objective: To evaluate the stability of this compound under recommended long-term and accelerated storage conditions.
Materials:
-
This compound (solid, high purity)
-
Calibrated stability chambers (e.g., 2-8 °C, -20 °C, -80 °C, 25 °C/60% RH, 40 °C/75% RH)
-
Amber glass vials or other light-resistant containers
-
Appropriate solvent for analysis (e.g., HPLC-grade acetonitrile or methanol)
-
HPLC system with a UV/Vis or PDA detector
-
Stability-indicating HPLC method (to be developed, see Protocol 3)
Procedure:
-
Aliquot precise amounts of solid this compound into multiple amber glass vials for each storage condition and time point.
-
Place the vials in the respective stability chambers.
-
At each designated time point (e.g., 0, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated), remove one vial from each condition.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Visually inspect the sample for any changes in physical appearance (e.g., color, crystallinity).
-
Accurately prepare a solution of known concentration in a suitable solvent.
-
Analyze the solution using a validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.
-
Record all data in a structured format (refer to Tables 1 and 2).
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated oven and photostability chamber
-
pH meter
-
HPLC-MS system for identification of degradation products
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store solid this compound in an oven at an elevated temperature (e.g., 60 °C or higher) for a defined period.
-
Photolytic Degradation: Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.
-
For each condition, analyze the stressed samples by HPLC-MS to separate and identify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.
Protocol 3: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products and any potential impurities.
Procedure:
-
Column and Mobile Phase Screening: Start with a C18 column and screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water gradients) with various modifiers (e.g., formic acid, trifluoroacetic acid) to achieve good peak shape and retention for this compound.
-
Analysis of Stressed Samples: Inject the samples generated from the forced degradation study (Protocol 2) into the HPLC system.
-
Method Optimization: Adjust the gradient, flow rate, and other chromatographic parameters to achieve baseline separation between the peak for this compound and all degradation product peaks.
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. This validated method can then be used for the stability studies outlined in Protocol 1.
Visualizations
As no specific signaling pathways for this compound have been identified, a generalized workflow for stability testing is provided below.
Caption: General workflow for conducting stability studies of this compound.
Conclusion
The stability and appropriate storage of this compound are fundamental to obtaining reliable and reproducible results in any research or development setting. While specific data for this compound is currently unavailable, the protocols and guidelines presented here provide a robust framework for researchers to systematically evaluate its stability profile. Adherence to these protocols will enable the determination of optimal storage conditions and shelf-life, thereby ensuring the quality and integrity of this natural product for its intended applications.
References
In Vitro Assay Protocols for Neoarctin B: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for in vitro assays involving Neoarctin B, a lignan isolated from the seeds of Arctium lappa (burdock). These protocols are intended for researchers, scientists, and drug development professionals investigating the potential therapeutic properties of this natural compound. While specific quantitative data on the bioactivity of this compound is limited in publicly available literature, the provided protocols are based on established methodologies for assessing the anti-inflammatory and anticancer activities of similar lignans, such as arctigenin, also found in Arctium lappa.
Introduction to this compound
This compound is a lignan first isolated and structurally elucidated by Wang and Yang in 1993.[1][2] Lignans from Arctium lappa have garnered significant interest for their potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3] This document outlines key in vitro assays to evaluate the biological activity of this compound.
Data Presentation
| Assay Type | Cell Line | Parameter | This compound Value | Positive Control Value | Reference |
| Cytotoxicity | e.g., MCF-7 | IC50 (µM) | Data to be determined | e.g., Doxorubicin | |
| Anti-inflammatory | e.g., RAW 264.7 | IC50 (NO inhibition, µM) | Data to be determined | e.g., L-NMMA | |
| Apoptosis | e.g., HeLa | % Apoptotic Cells | Data to be determined | e.g., Staurosporine |
Experimental Protocols
The following are detailed protocols for foundational in vitro assays to characterize the anticancer and anti-inflammatory properties of this compound.
Anticancer Activity
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around its IC50 value for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Anti-inflammatory Activity
This protocol measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
This assay determines if this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a critical step in the inflammatory signaling cascade.[4]
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
High-content imaging system or fluorescence microscope
Protocol:
-
Seed RAW 264.7 cells on coverslips in a 24-well plate.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-NF-κB p65 antibody, followed by the fluorescent secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. In unstimulated or effectively treated cells, p65 staining will be primarily cytoplasmic. In LPS-stimulated cells, p65 staining will be concentrated in the nucleus.
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the in vitro testing of this compound.
Caption: General experimental workflow for in vitro assays with this compound.
Caption: Postulated anti-inflammatory signaling pathway for lignans.
Caption: Intrinsic and extrinsic apoptosis signaling pathways in cancer.
References
- 1. [Studies on the chemical constituents of Arctium lappa L] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Studies on the chemical constituents of Arctium lappa L]. | Semantic Scholar [semanticscholar.org]
- 3. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Biological Activity of Neoarctin B
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neoarctin B is a novel natural product with potential therapeutic applications. These application notes provide a comprehensive guide to utilizing cell-based assays for the initial characterization of its biological activities, with a primary focus on its potential anticancer and anti-inflammatory effects. The following protocols and workflows are designed to enable researchers to assess the cytotoxicity, anti-proliferative, and anti-inflammatory properties of this compound and to begin elucidating its mechanism of action.
Section 1: Anticancer Activity Assays
A crucial first step in evaluating a new compound like this compound is to determine its effect on cancer cell viability and proliferation.
Cytotoxicity and Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] It is a widely used method for preliminary anticancer activity screening of natural products.[1]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT29 for colon cancer, B16-F10 for melanoma, HepG2 for hepatoma) in a 96-well plate at a density of 2.5 x 10³ to 5 x 10³ cells per well and incubate overnight.[2][3]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Data Presentation:
| Concentration of this compound (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) |
Clonogenic Assay (Colony Formation Assay)
This assay assesses the long-term effect of a compound on the ability of a single cell to grow into a colony, providing insight into its anti-proliferative potential.[2][4]
Experimental Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in a 6-well plate and allow them to attach overnight.[2]
-
Compound Treatment: Treat the cells with non-lethal concentrations of this compound (based on MTT assay results) for 7-14 days, replacing the medium with fresh compound every 2-3 days.[2]
-
Colony Staining: After colonies are visible, wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet or hematoxylin.[2]
-
Colony Counting: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and survival fraction compared to the control.
Data Presentation:
| Treatment | Plating Efficiency (%) | Survival Fraction |
| Vehicle Control | 1.0 | |
| This compound (Conc. 1) | ||
| This compound (Conc. 2) | ||
| This compound (Conc. 3) |
Section 2: Anti-inflammatory Activity Assays
Chronic inflammation is linked to various diseases, including cancer.[3] Investigating the anti-inflammatory properties of this compound is therefore a critical area of study.
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[3][5]
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the IC50 value for NO inhibition. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the inhibition of NO production is not due to cytotoxicity.[5]
Data Presentation:
| Concentration of this compound (µM) | NO Production (% of LPS control) | Cell Viability (%) |
| Control (no LPS) | 100 | |
| LPS Control | 100 | 100 |
| This compound (Conc. 1) + LPS | ||
| This compound (Conc. 2) + LPS | ||
| This compound (Conc. 3) + LPS | ||
| IC50 (µM) |
Cytokine Production Assay (ELISA)
This assay quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[5][6]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations and calculate the percentage of inhibition by this compound.
Data Presentation:
| Treatment | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Control (no LPS) | ||
| LPS Control | ||
| This compound (Conc. 1) + LPS | ||
| This compound (Conc. 2) + LPS | ||
| This compound (Conc. 3) + LPS |
Section 3: Signaling Pathway Analysis
To understand the molecular mechanism of this compound, it is essential to investigate its effects on key signaling pathways involved in cancer and inflammation.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and is often dysregulated in cancer.[7][8]
NF-κB Reporter Assay Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Compound Treatment and Stimulation: Treat the transfected cells with this compound, followed by stimulation with TNF-α or LPS to activate the NF-κB pathway.[6]
-
Luciferase Assay: Perform a dual-luciferase reporter assay to measure both firefly and Renilla luciferase activities.[6]
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity and determine the effect of this compound on NF-κB activation.
Western Blot for NF-κB Pathway Proteins:
To further confirm the effect on the NF-κB pathway, the expression and phosphorylation status of key proteins like IκBα and p65 can be analyzed by Western blotting.
Data Presentation:
| Treatment | Relative Luciferase Activity | p-IκBα / IκBα ratio | p-p65 / p65 ratio |
| Control | |||
| TNF-α/LPS | |||
| This compound + TNF-α/LPS |
Visualizations
Experimental Workflow
Caption: General experimental workflow for characterizing this compound activity.
Canonical NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound.
Wnt/β-catenin Signaling Pathway
Caption: Wnt/β-catenin signaling pathway and potential modulation by this compound.
References
- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Screening Research of NF-κB Inhibitors from Moutan Cortex Based on Bioactivity-Integrated UPLC-Q/TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neoarctin B in Breast Cancer Research
Topic: Synergistic Anti-Cancer Effects of Neoarctin B and TRAIL in Human Breast Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a lignan compound, has been identified as a potential therapeutic agent in oncology. Preliminary research suggests that this compound may exhibit synergistic anti-cancer effects when used in combination with TNF-related apoptosis-inducing ligand (TRAIL), a naturally occurring cytokine that selectively induces apoptosis in cancer cells. This document provides detailed application notes and protocols for investigating the synergistic effects of this compound and TRAIL on human breast cancer cells. The focus is on elucidating the underlying molecular mechanisms, particularly the modulation of apoptotic signaling pathways.
While a specific doctoral thesis titled "Synergistic anti-cancer effects of this compound and TRAIL on human breast cancer cells" indicates a focused investigation in this area, the full text was not publicly accessible at the time of this writing. Therefore, the following protocols and application notes are based on established methodologies for assessing synergistic anti-cancer effects and general knowledge of TRAIL-mediated apoptosis pathways in breast cancer. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult the primary literature as it becomes available.
Data Presentation
To systematically evaluate the synergistic effects of this compound and TRAIL, it is crucial to collect and organize quantitative data from various assays. The following table provides a template for summarizing key findings.
| Treatment Group | Cell Viability (IC50, µM) | Apoptosis Rate (%) | Caspase-3/7 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) | Bcl-2 Expression (Relative to Control) | Bax Expression (Relative to Control) | c-FLIP Expression (Relative to Control) | DR4/DR5 Expression (Relative to Control) |
| Control (Untreated) | - | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | |
| This compound (various conc.) | |||||||||
| TRAIL (various conc.) | |||||||||
| This compound + TRAIL |
Experimental Protocols
Cell Culture
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D) should be cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound and/or TRAIL on breast cancer cells.
Materials:
-
96-well plates
-
Breast cancer cells
-
This compound (stock solution in DMSO)
-
Recombinant human TRAIL
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, TRAIL, or a combination of both for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
Materials:
-
6-well plates
-
Breast cancer cells
-
This compound and TRAIL
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, TRAIL, or their combination for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect changes in the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Breast cancer cells treated as described above
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Caspase-8, Caspase-9, Bcl-2, Bax, c-FLIP, DR4, DR5, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the potential mechanism by which this compound may sensitize breast cancer cells to TRAIL-induced apoptosis.
Caption: Proposed synergistic apoptotic pathway of this compound and TRAIL.
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the synergistic anti-cancer effects of this compound and TRAIL.
Application Notes and Protocols for Labeling Neoarctin B for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fluorescent and radioactive labeling of Neoarctin B, a lignan natural product, for use in imaging studies. The protocols detailed below are designed to facilitate the investigation of its biodistribution, cellular uptake, and engagement with key signaling pathways.
Introduction to this compound
This compound is a dibenzylbutyrolactone lignan, a class of polyphenolic compounds found in various plants.[1] Lignans, including compounds structurally similar to this compound like arctigenin and matairesinol, have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4][5] Imaging studies with labeled this compound can provide crucial insights into its pharmacokinetic and pharmacodynamic properties, accelerating its development as a potential therapeutic agent.
Key Signaling Pathways Modulated by Lignans
Lignans are known to modulate several critical signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Based on studies of structurally related lignans like arctigenin and matairesinol, this compound is anticipated to impact the following pathways.[4][5][6][7][8][9][10][11][12][13][14]
References
- 1. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities [mdpi.com]
- 5. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]
- 7. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Arctigenin enhances chemosensitivity of cancer cells to cisplatin through inhibition of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arctigenin, a Potent Ingredient of Arctium lappa L., Induces Endothelial Nitric Oxide Synthase and Attenuates Subarachnoid Hemorrhage-Induced Vasospasm through PI3K/Akt Pathway in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arctigenin inhibits the activation of the mTOR pathway, resulting in autophagic cell death and decreased ER expression in ER-positive human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Akt signaling by the lignan matairesinol sensitizes prostate cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Neoarctin B Solubility Issues in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Neoarctin B during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a naturally occurring lignan.[1] Like many complex natural products, it has a hydrophobic structure, which can lead to low solubility in aqueous solutions commonly used in biological assays. Poor solubility can result in compound precipitation, leading to inaccurate and irreproducible experimental results.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for lignans and other poorly soluble compounds for in vitro studies.[2] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do?
A3: This is a common issue known as "compound crashing out." It occurs when the concentration of the organic solvent (DMSO) is significantly diluted in the aqueous buffer, reducing the solubility of the hydrophobic compound. Refer to the Troubleshooting Guide below for detailed solutions.
Q4: How can I determine the solubility of this compound in my specific assay buffer?
A4: A simple method is to prepare a serial dilution of your this compound stock solution in the assay buffer. After a short incubation period, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The highest concentration that remains in solution is the approximate solubility limit.
Q5: Are there alternative solvents to DMSO for this compound?
A5: While DMSO is generally the first choice, other organic solvents like ethanol, or co-solvents such as polyethylene glycol (PEG) or propylene glycol may be tested.[3][4] However, it is crucial to first assess the compatibility of these solvents with your specific assay and cell type, as they can be more toxic than DMSO at higher concentrations.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Buffer
Possible Causes:
-
The final concentration of this compound exceeds its solubility limit in the assay buffer.
-
The final concentration of DMSO is too low to maintain solubility.
Solutions:
| Strategy | Description | Considerations |
| Optimize DMSO Concentration | Maintain a final DMSO concentration in the assay that is as high as tolerable for your cells or assay components (typically ≤ 0.5%). | High concentrations of DMSO can be toxic to cells and may interfere with some assays. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments. |
| Use of Co-solvents | Introduce a water-miscible co-solvent to the assay buffer to increase the overall solvent polarity.[3][4] | The co-solvent must be compatible with the assay. Common co-solvents include ethanol and polyethylene glycol (PEG). Test for co-solvent toxicity and interference. |
| Employ Surfactants | Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be added to the assay buffer at low concentrations (e.g., 0.01%) to help solubilize hydrophobic compounds by forming micelles. | Surfactants can interfere with certain assays, particularly those involving protein-protein interactions or membrane integrity. |
| Utilize Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. | The cyclodextrin-compound complex may have different activity compared to the free compound. It is important to validate the effects in your assay. |
| Sonication and Heating | Gentle warming and sonication of the solution can aid in dissolving the compound. | Be cautious of the thermal stability of this compound. Overheating can lead to degradation. |
Issue: High Variability in Assay Results
Possible Causes:
-
Inconsistent compound concentration due to precipitation.
-
Compound aggregation at higher concentrations.
Solutions:
| Strategy | Description | Considerations |
| Visual Inspection | Before use, visually inspect the diluted compound solution for any signs of precipitation or cloudiness. | This is a simple but effective preliminary check. |
| Centrifugation | Centrifuge your final diluted compound solutions at high speed and use the supernatant for your assay. | This ensures that you are only using the soluble fraction of the compound. |
| Assay at Lower Concentrations | If solubility issues persist, perform the assay at lower concentrations of this compound where it remains fully dissolved. | This may not be feasible if higher concentrations are required to observe a biological effect. |
| Detergent Test for Aggregation | Perform the assay in the presence and absence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton™ X-100). A significant change in activity may indicate aggregation-based effects. | This is a common control experiment in drug discovery to identify non-specific inhibition due to aggregation. |
Experimental Protocols
Protocol: Preparation of this compound for a Cell-Based Assay
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by gentle vortexing or sonication. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Create an Intermediate Dilution Series:
-
Prepare a series of intermediate dilutions of the this compound stock solution in 100% DMSO. This allows for the addition of a small, consistent volume of DMSO to each well of your assay plate.
-
-
Prepare the Final Working Solution:
-
Directly before performing the assay, dilute the intermediate DMSO solutions into your pre-warmed cell culture medium or assay buffer to achieve the desired final concentrations of this compound.
-
Crucially , add the DMSO-compound solution to the aqueous buffer while vortexing or mixing to ensure rapid dispersion and minimize precipitation.
-
The final concentration of DMSO in the assay should be kept constant across all conditions (including the vehicle control) and should not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
-
Perform the Assay:
-
Immediately add the final working solutions to your cells or assay plate.
-
Visually inspect the wells for any signs of precipitation after the addition of the compound.
-
Signaling Pathways and Workflows
Many natural products with anti-inflammatory properties, including lignans, are known to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7] While the specific mechanism of this compound is a subject for further research, a general understanding of these pathways is beneficial.
Caption: A generalized workflow for preparing and using a poorly soluble compound like this compound in an experimental assay.
Caption: A simplified diagram of the NF-κB and MAPK signaling pathways, potential targets for anti-inflammatory compounds like this compound.
References
- 1. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 2. Electrospinning of Miscanthus x giganteus Organosolv Lignin in Dimethyl Sulfoxide (DMSO) [mdpi.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The regulation landscape of MAPK signaling cascade for thwarting Bacillus thuringiensis infection in an insect host - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Neoarctin B degradation products and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Neoarctin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a lignan, a class of polyphenolic compounds found in plants. It is derived from Arctium lappa L. (burdock). Its complex structure features multiple hydroxyl and methoxy groups on aromatic rings, as well as lactone rings, which are susceptible to chemical degradation. Due to these features, this compound possesses antioxidant properties.
Q2: What are the primary factors that can cause degradation of this compound?
A2: Based on the general chemistry of lignans and other polyphenols, the primary factors that can induce degradation of this compound include:
-
pH: Both acidic and alkaline conditions can promote hydrolysis of ester or ether linkages within the molecule.
-
Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or oxidizing agents. This can lead to the formation of quinone-type structures and other oxidation products.
-
Light: Exposure to UV or visible light can lead to photodegradation, often involving radical-mediated oxidation processes.
-
Temperature: Elevated temperatures can accelerate the rates of both hydrolysis and oxidation.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products of this compound have not been extensively documented in publicly available literature, based on the degradation of structurally similar lignans like arctiin and secoisolariciresinol diglucoside, the following are potential degradation products:
-
Hydrolytic Products: Cleavage of any ester or ether linkages would result in smaller phenolic acid and alcohol fragments.
-
Oxidation Products: Oxidation of the phenolic hydroxyl groups can lead to the formation of ortho-quinones. Further reactions of these quinones can result in polymerized products or other oxidized species. Demethylation of methoxy groups to form catechols is also a possibility under oxidative stress.
Q4: How can I prevent the degradation of this compound during storage and experiments?
A4: To minimize degradation, consider the following precautions:
-
Storage: Store solid this compound in a tightly sealed container, protected from light, in a cool and dry place (refrigeration at 2-8 °C is recommended for long-term storage). For solutions, use amber vials and store at low temperatures. If possible, purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.
-
Solvent Selection: Use high-purity, degassed solvents for preparing solutions. Protic solvents may participate in hydrolysis, so consider the stability in your chosen solvent system.
-
pH Control: If working in aqueous solutions, use buffers to maintain a stable pH, preferably in the slightly acidic to neutral range where many lignans exhibit better stability.
-
Antioxidants: For some applications, the addition of antioxidants might be considered to prevent oxidative degradation, but their compatibility and potential interference with the experiment must be evaluated.
-
Light Protection: Protect solutions from light at all times by using amber glassware or by wrapping containers with aluminum foil.
Troubleshooting Guides
Issue 1: Inconsistent Results or Loss of Activity in Biological Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound in stock solution. | Prepare fresh stock solutions for each experiment. Analyze the purity of the stock solution using a stability-indicating HPLC method (see Experimental Protocols). | Consistent biological activity and a single major peak corresponding to intact this compound in the HPLC chromatogram. |
| Degradation during the experiment. | Minimize the exposure of this compound-containing solutions to light and elevated temperatures. If the experimental buffer is at a pH that could promote degradation, assess the stability of this compound in that buffer over the time course of the experiment. | Reduced variability in experimental results. |
| Oxidation of this compound. | De-gas all buffers and media before use. Consider performing experiments under an inert atmosphere if sensitivity to oxidation is high. | Improved reproducibility of results. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| On-column degradation. | Modify HPLC method parameters. Try a different column stationary phase or a mobile phase with a different pH. Ensure the mobile phase is freshly prepared and degassed. | Disappearance or reduction of the unknown peaks. |
| Degradation in the sample vial (autosampler). | Use a cooled autosampler if available. Reduce the time the sample sits in the autosampler before injection. | Consistent peak areas for this compound across a sequence of injections. |
| Formation of degradation products. | Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products. Compare the retention times of the unknown peaks with those generated under stress conditions. | Identification of the unknown peaks as specific degradation products. |
Quantitative Data
The following table summarizes hypothetical degradation data for this compound under various stress conditions, as would be determined by a stability-indicating HPLC method. This data is for illustrative purposes and should be experimentally verified.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| 0.1 M HCl | 24 hours | 60 °C | 15% | Hydrolysis products |
| 0.1 M NaOH | 8 hours | 60 °C | 25% | Hydrolysis and oxidation products |
| 3% H₂O₂ | 24 hours | Room Temp | 30% | Oxidation products (quinones) |
| UV Light (254 nm) | 48 hours | Room Temp | 20% | Photodegradation products |
| Heat (Dry) | 72 hours | 80 °C | 10% | Thermally induced degradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a degradation pathway.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60 °C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80 °C for 72 hours. Dissolve in the initial solvent before analysis.
-
Analysis: Analyze all samples and a control (unstressed) sample by a stability-indicating HPLC-UV or LC-MS method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound from its degradation products.
Methodology:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by its ability to resolve the main peak of this compound from all degradation product peaks generated in the forced degradation study.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
How to increase the stability of Neoarctin B in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Neoarctin B in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the likely causes?
A1: this compound, a lignan containing lactone rings and phenolic hydroxyl groups, is susceptible to two primary degradation pathways in solution:
-
Hydrolysis: The ester bonds in the two lactone rings can be cleaved by acid- or base-catalyzed hydrolysis, leading to the opening of the rings and loss of biological activity.[1][2]
-
Oxidation: The phenolic hydroxyl groups on the aromatic rings are prone to oxidation, which can be initiated by factors such as dissolved oxygen, metal ions, and light exposure.[3][4] This can lead to the formation of colored degradation products.
Q2: How can I quickly assess the stability of my this compound solution?
A2: A preliminary stability assessment can be performed using a forced degradation study.[5][6] This involves exposing your this compound solution to stress conditions such as heat, light, acid, base, and oxidizing agents to accelerate degradation. The extent of degradation can be monitored by High-Performance Liquid Chromatography (HPLC). A significant decrease in the peak area of this compound and the appearance of new peaks indicate instability.
Q3: What are the recommended storage conditions for a stock solution of this compound?
A3: To minimize degradation, stock solutions of this compound should be stored under the following conditions:
-
Solvent: Use a non-aqueous, aprotic solvent such as DMSO for initial dissolution. For aqueous buffers, prepare fresh solutions for each experiment.
-
Temperature: Store at -20°C or -80°C.
-
Light: Protect from light by using amber vials or wrapping the container in aluminum foil.
-
Atmosphere: To prevent oxidation, consider purging the solution with an inert gas like nitrogen or argon before sealing.
Troubleshooting Guide
Issue: Rapid loss of this compound concentration in aqueous buffer.
This is a common issue and is likely due to hydrolysis of the lactone rings. The rate of hydrolysis is highly dependent on the pH of the solution.
Troubleshooting Steps:
-
pH Optimization Study:
-
Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).
-
Dilute your this compound stock solution into each buffer to a final concentration.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Analyze the concentration of this compound at various time points (e.g., 0, 2, 4, 8, 24 hours) using a validated HPLC-UV method.
-
Compare the degradation rates to identify the optimal pH range for stability.
-
-
Co-solvent Addition:
-
If the application allows, the addition of a co-solvent such as ethanol or polyethylene glycol (PEG) can reduce the activity of water and slow down hydrolysis.
-
Experiment with different percentages of co-solvents to find a balance between stability and experimental compatibility.
-
Issue: Discoloration of the this compound solution over time.
Discoloration, often a yellowish or brownish tint, is a typical sign of oxidation of the phenolic groups.[3]
Troubleshooting Steps:
-
Antioxidant Addition:
-
Supplement your solution with an antioxidant. Common choices include:
-
Ascorbic acid (Vitamin C)
-
Butylated hydroxytoluene (BHT)
-
Trolox (a water-soluble analog of Vitamin E)
-
-
Test a range of antioxidant concentrations to determine the most effective level.
-
-
Chelating Agent Addition:
-
Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation.
-
Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester these ions. A typical starting concentration is 0.1 mM.
-
-
Deoxygenation:
-
Before preparing your solution, sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Prepare and store the solution under an inert atmosphere.
-
Advanced Stabilization Strategies
For applications requiring long-term stability in aqueous environments, consider these advanced formulation approaches:
Cyclodextrin Encapsulation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound in their central cavity, protecting them from hydrolysis and oxidation.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced water solubility.
Solid Dispersion
Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its stability in the solid state and improve its dissolution properties.[9][10] Polyvinylpyrrolidone (PVP K30) is a suitable carrier for this purpose.
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol provides a general method for the analysis of this compound. Optimization may be required for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile and gradually increase it.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 230 nm and 280 nm.[11][12]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Quantification: Use a calibration curve of this compound standards of known concentrations.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the co-precipitation method for forming an inclusion complex.[13]
-
Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water to a desired concentration (e.g., 10% w/v) with gentle heating and stirring.
-
In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).
-
Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours, protected from light.
-
Remove the organic solvent under reduced pressure.
-
Freeze-dry the resulting aqueous solution to obtain a solid powder of the inclusion complex.
-
Characterize the complex to confirm encapsulation (e.g., using DSC, FTIR, or NMR).
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol details the preparation of a solid dispersion using PVP K30.[10]
-
Select a drug-to-polymer ratio (e.g., 1:5 w/w).
-
Dissolve the required amounts of this compound and PVP K30 in a common solvent, such as a mixture of ethanol and water.
-
Stir the solution until both components are fully dissolved.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder.
-
Characterize the solid dispersion to confirm the amorphous state of this compound (e.g., using XRD or DSC).
Data Presentation
The following tables present hypothetical data from stability studies to illustrate how to compare the effectiveness of different stabilization strategies.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 37°C
| Time (hours) | % Remaining this compound (pH 3.0) | % Remaining this compound (pH 5.0) | % Remaining this compound (pH 7.4) | % Remaining this compound (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 4 | 95.2 | 98.5 | 85.3 | 60.1 |
| 8 | 90.7 | 97.1 | 72.8 | 36.2 |
| 12 | 86.1 | 95.8 | 61.5 | 13.4 |
| 24 | 74.3 | 91.9 | 37.8 | <5 |
Table 2: Effect of Additives on the Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C for 24 hours
| Formulation | % Remaining this compound |
| Control (No additives) | 37.8 |
| + 0.1 mM EDTA | 45.2 |
| + 100 µM Ascorbic Acid | 68.5 |
| + 0.1 mM EDTA + 100 µM Ascorbic Acid | 75.3 |
| + 5% HP-β-CD (Cyclodextrin Complex) | 92.1 |
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Experimental workflow for stability testing and optimization.
Caption: Encapsulation of this compound by a cyclodextrin molecule.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. oatext.com [oatext.com]
- 8. Cyclodextrins inclusion complex: Preparation methods, analytical techniques and food industry applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jppres.com [jppres.com]
- 10. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Neoarctin B off-target effects in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Neoarctin B in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the novel serine/threonine kinase, N-Kinase. It is designed to block the downstream signaling cascade that promotes cell proliferation in specific cancer cell lines.
Q2: At what concentration should I use this compound in my cell culture experiments?
A2: The optimal concentration of this compound can vary depending on the cell line and the specific assay. We recommend starting with a dose-response experiment to determine the IC50 value in your system. As a general guideline, concentrations between 10 nM and 1 µM are effective in most reported cancer cell lines.
Q3: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A3: This could be due to several factors:
-
High sensitivity of the cell line: Your cell line may be exceptionally sensitive to the inhibition of the N-Kinase pathway.
-
Off-target effects: At higher concentrations, this compound may inhibit other kinases essential for cell survival. Refer to the troubleshooting guide for identifying off-target effects.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding 0.1% in your culture medium.
Q4: My results with this compound are inconsistent between experiments. What are the common causes of variability?
A4: Inconsistent results can arise from:
-
Cell passage number: Use cells within a consistent and low passage number range, as prolonged culturing can alter their response to inhibitors.
-
Cell density: Ensure you are seeding the same number of cells for each experiment, as cell density can influence drug sensitivity.
-
Reagent stability: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guides
Issue 1: Unexpected Phenotype or Lack of Expected Effect
If you observe an unexpected biological response or the absence of the expected phenotype after this compound treatment, consider the following troubleshooting steps:
-
Confirm Compound Activity:
-
Verify the integrity and concentration of your this compound stock.
-
Run a positive control experiment with a cell line known to be sensitive to this compound.
-
-
Investigate Off-Target Effects:
-
Perform a kinase panel screening to identify potential off-target kinases inhibited by this compound.
-
Use a structurally unrelated inhibitor of N-Kinase to see if it recapitulates the on-target phenotype.
-
Employ genetic approaches like siRNA or CRISPR to knock down the target kinase and compare the phenotype to that of this compound treatment.
-
-
Assess Target Expression:
-
Confirm the expression of N-Kinase in your cell line at the protein level using Western blotting. Low or absent target expression will result in a lack of response.
-
Issue 2: High Background in Kinase Assays
High background in in-vitro kinase assays can mask the inhibitory effect of this compound. To reduce background:
-
Optimize ATP Concentration: Use an ATP concentration that is at or near the Km for the kinase to ensure sensitive detection of inhibition.
-
Check Buffer Components: Ensure that the assay buffer does not contain components that interfere with the detection method (e.g., high concentrations of reducing agents).
-
Enzyme Quality: Use a highly purified and active preparation of the N-Kinase.
Quantitative Data
Table 1: Inhibitory Activity of this compound against the Primary Target and Selected Off-Target Kinases
| Kinase Target | IC50 (nM) |
| N-Kinase (Primary Target) | 5 |
| Kinase X | 150 |
| Kinase Y | 800 |
| Kinase Z | >10,000 |
Experimental Protocols
Kinase Inhibition Assay (Radiometric)
This protocol is designed to measure the inhibitory activity of this compound against N-Kinase.
-
Prepare a reaction mixture containing assay buffer, a peptide substrate for N-Kinase, and [γ-³²P]ATP.
-
Add purified N-Kinase enzyme to the reaction mixture.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction wells.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT)
This protocol measures the effect of this compound on cell viability.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Pathway Analysis
This protocol is used to assess the effect of this compound on downstream signaling pathways.
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated form of a downstream target of N-Kinase overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Intended signaling pathway of this compound targeting N-Kinase.
Caption: Potential off-target pathway of this compound leading to apoptosis.
Technical Support Center: Scaling Up Neoarctin B Production
Welcome to the technical support center for Neoarctin B. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of this novel polyketide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fermentation temperature for this compound production in Streptomyces neoarcti?
A1: The optimal temperature for this compound production is 27°C. Fermentation at temperatures above 30°C or below 20°C can significantly decrease the yield.[1]
Q2: What is the recommended pH for the fermentation medium?
A2: Maintaining a neutral pH of around 6.5 is optimal for this compound production.[2] Significant deviations from this pH can inhibit the growth of Streptomyces neoarcti and the biosynthesis of the compound.
Q3: Are there any known catabolite repression effects on this compound production?
A3: Yes, easily metabolized carbon sources can cause catabolite repression, hindering the production of secondary metabolites like this compound.[3] It is advisable to use complex carbon sources or implement a fed-batch strategy to maintain low concentrations of readily available sugars.
Q4: What are the primary challenges in the downstream processing of this compound?
A4: The main challenges include the compound's sensitivity to pH and temperature changes, which can lead to degradation.[4] Additionally, separating this compound from structurally similar byproducts requires high-resolution chromatography, which can be costly and difficult to scale up.[4][5]
Q5: How can I improve the genetic stability of the high-producing Streptomyces neoarcti strain?
A5: Strain improvement strategies, such as mutagenesis and screening of hyper-producing mutants, are important for the production of secondary metabolites.[1] To maintain genetic stability, it is crucial to use cryopreserved stocks for inoculum preparation and limit the number of subculturing steps. Regular screening for productivity can help identify and discard low-producing variants.
Troubleshooting Guide
Low this compound Yield
| Symptom | Possible Cause | Recommended Action |
| Low or no production of this compound, but good cell growth. | Suboptimal Culture Conditions: The fermentation conditions may not be conducive to secondary metabolite production.[6] | Verify and optimize key fermentation parameters such as temperature (27°C), pH (6.5), and dissolved oxygen levels.[1][2] |
| Nutrient Limitation or Repression: Essential precursors for this compound biosynthesis might be depleted, or the presence of an easily metabolized carbon source is repressing production.[3] | Implement a fed-batch feeding strategy to supply precursors and the primary carbon source gradually.[3] | |
| Genetic Instability of the Production Strain: The high-producing strain may have lost its productivity over successive generations. | Initiate a new culture from a cryopreserved stock. Perform regular screening of colonies to ensure the selection of high-producing variants. | |
| Gradual decrease in yield over several batches. | Phage Contamination: Bacteriophage infection can lead to cell lysis and a decline in productivity. | Check the culture for signs of lysis. Implement stringent aseptic techniques and consider developing a phage-resistant strain. |
| Accumulation of a specific intermediate in the biosynthetic pathway. | Bottleneck in the Biosynthetic Pathway: A specific enzyme in the this compound pathway may be rate-limiting. | Consider metabolic engineering approaches, such as overexpressing the gene encoding the rate-limiting enzyme.[7] |
Purity and Downstream Processing Issues
| Symptom | Possible Cause | Recommended Action |
| Co-elution of impurities with this compound during chromatography. | Presence of Structurally Similar Byproducts: The fermentation process may be producing analogs of this compound. | Modify the fermentation medium or processing conditions to reduce the formation of byproducts. Optimize the chromatography method by adjusting the mobile phase composition, gradient, or stationary phase. |
| Degradation of this compound during purification. | pH or Temperature Instability: this compound may be sensitive to extreme pH values or high temperatures.[4] | Maintain a stable pH and use low temperatures throughout the extraction and purification process. Consider using protective agents if the compound is particularly labile. |
| Low recovery after extraction. | Inefficient Cell Lysis or Extraction: The method used to release this compound from the cells or extract it from the broth may be inefficient. | Test different cell disruption methods (e.g., sonication, homogenization) and extraction solvents to maximize recovery. |
Quantitative Data Summary
The following table summarizes the impact of different fermentation parameters on this compound production.
| Parameter | Condition A | Yield (mg/L) | Condition B | Yield (mg/L) |
| Temperature | 27°C | 150 ± 12 | 32°C | 85 ± 9 |
| pH | 6.5 | 145 ± 11 | 5.5 | 70 ± 8 |
| Carbon Source | Starch | 160 ± 15 | Glucose | 95 ± 10 |
| Dissolved Oxygen | 40% | 155 ± 13 | 20% | 110 ± 12 |
Experimental Protocols
Protocol 1: Optimization of Carbon Source for this compound Production
Objective: To determine the optimal carbon source for maximizing this compound yield.
Methodology:
-
Prepare a basal fermentation medium containing all necessary nutrients except the carbon source.
-
Aliquot the basal medium into several flasks and supplement each with a different carbon source (e.g., glucose, starch, glycerol, maltose) at a concentration of 20 g/L.
-
Inoculate each flask with a standardized culture of Streptomyces neoarcti.
-
Incubate the flasks at 27°C with shaking at 200 rpm for 7 days.
-
At the end of the fermentation, harvest the broth and extract this compound using ethyl acetate.
-
Analyze the concentration of this compound in the extracts using High-Performance Liquid Chromatography (HPLC).
-
Compare the yields obtained with different carbon sources to identify the most effective one.
Protocol 2: HPLC Analysis of this compound
Objective: To quantify the concentration of this compound in fermentation broth extracts.
Methodology:
-
Sample Preparation: Centrifuge the fermentation broth to separate the supernatant and mycelium. Extract both fractions with ethyl acetate. Combine the extracts and evaporate to dryness. Re-dissolve the residue in a known volume of methanol.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: A simplified workflow for this compound production.
Caption: A troubleshooting decision tree for low this compound yield.
References
- 1. Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 3. The Role of Secondary Metabolites in Fermentation • Food Safety Institute [foodsafety.institute]
- 4. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]
- 5. wiley.com [wiley.com]
- 6. Microbial Secondary Metabolites via Fermentation Approaches for Dietary Supplementation Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Efficient production of polyketide products in Streptomyces hosts - A review] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A comparative guide for researchers, scientists, and drug development professionals.
Introduction
This guide provides a comprehensive overview of the well-documented anti-inflammatory activity of Arctigenin, which serves as a scientifically robust proxy for understanding the potential activities of its lesser-studied analogue, Neoarctin B. The detailed experimental protocols and pathway analyses for Arctigenin can serve as a valuable blueprint for researchers seeking to investigate the properties of this compound.
Comparative Quantitative Data: Arctigenin
Due to the lack of available data for this compound, this section focuses on the quantified biological activities of Arctigenin.
| Target/Assay | Compound | Cell Line | IC50 / Effect | Reference |
| iNOS Expression (LPS-stimulated) | Arctigenin | Macrophages | 10 nM | [cite: ] |
| MEK1 (MKK1) Inhibition | Arctigenin | In vitro | 0.5 nM | [cite: ] |
| TNF-α Production (LPS-stimulated) | Arctigenin | RAW264.7 & U937 Macrophages | Significant inhibition at <32 µM/L | [1][2] |
| IL-6 Production (LPS-stimulated) | Arctigenin | RAW 264.7 Cells | Dose-dependent inhibition | [3] |
| Nitric Oxide (NO) Production | Arctigenin | RAW 264.7 Cells | Dose-dependent inhibition | [3] |
| COX-2 Gene Expression | Arctigenin | - | 26.7% decrease at 0.1 µM/L | [1] |
Key Signaling Pathways Modulated by Arctigenin
Arctigenin exerts its anti-inflammatory effects by modulating several key signaling pathways. These pathways are central to the inflammatory response and represent plausible targets for this compound as well.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling. Arctigenin has been shown to inhibit this pathway by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit. This ultimately leads to a downstream reduction in the expression of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. Arctigenin has been identified as a potent inhibitor of MEK1, a key kinase in the MAPK/ERK cascade. By blocking this pathway, Arctigenin can suppress cellular processes that contribute to inflammation.
Experimental Protocols
The following are representative experimental protocols used to characterize the anti-inflammatory activity of Arctigenin. These methods can be adapted for the investigation of this compound.
Nitric Oxide (NO) Production Assay
Objective: To quantify the effect of a test compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Arctigenin or this compound) and incubated for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the plates are incubated for an additional 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent system. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve. The inhibitory effect of the compound is calculated relative to the LPS-stimulated control.
Western Blot for NF-κB p65 Nuclear Translocation
Objective: To determine the effect of a test compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with the test compound and LPS as described in the NO production assay.
-
Nuclear and Cytoplasmic Extraction: After treatment, cells are harvested, and nuclear and cytoplasmic protein fractions are isolated using a commercial extraction kit according to the manufacturer's instructions.
-
Protein Quantification: The protein concentration of each fraction is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from the nuclear and cytoplasmic fractions are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for NF-κB p65. Antibodies for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., β-actin) are used as loading controls.
-
Detection and Analysis: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software to assess the relative amounts of p65 in each fraction.
Conclusion and Future Directions
While a direct comparison of the biological activity of this compound and Arctigenin is currently hampered by a lack of specific data for this compound, the extensive research on Arctigenin provides a strong foundation for future investigations. The potent anti-inflammatory effects of Arctigenin, mediated through the inhibition of key signaling pathways such as NF-κB and MAPK, highlight the therapeutic potential of this class of lignans.
Researchers are encouraged to utilize the experimental frameworks detailed in this guide to characterize the bioactivity of this compound. Such studies would be invaluable in elucidating the unique pharmacological profile of this compound and determining its potential as a novel therapeutic agent. Comparative studies employing the protocols outlined herein would provide the quantitative data necessary for a direct and meaningful comparison with Arctigenin.
References
Validating the Cellular Target of Neoarctin B: A Comparative Guide
For researchers, scientists, and drug development professionals, identifying the specific cellular target of a novel bioactive compound is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. This guide provides a comparative overview of modern experimental and computational approaches for validating the cellular target of a novel natural product, using the hypothetical lignan Neoarctin B as an illustrative example.
The journey to elucidate the molecular target of a compound like this compound is a multi-faceted process that begins with broad, predictive methods and funnels down to specific, confirmatory assays. This guide will detail the workflow, from initial in silico predictions to rigorous experimental validation, presenting methodologies, comparative data, and the logic that connects these intricate steps.
The Target Validation Workflow: An Overview
The overall strategy for identifying the cellular target of a novel compound involves a combination of computational and experimental methods. The workflow is designed to generate and then test hypotheses, progressively building a stronger case for a specific protein target.
Caption: A generalized workflow for cellular target identification of a novel compound.
In Silico Target Prediction
Before embarking on resource-intensive experimental work, computational methods can predict potential protein targets for this compound based on its chemical structure. These predictions can help in prioritizing experimental approaches.
Methodology: Various online tools and software packages can be used for this purpose. A common approach is reverse docking, where the small molecule is docked against a library of protein structures. Another method involves comparing the chemical structure of this compound to libraries of compounds with known targets.
Experimental Protocol: In Silico Target Prediction
-
Obtain the 3D structure of this compound: This can be done using software like ChemDraw or by retrieving it from databases like PubChem.
-
Select a target prediction server/software: Examples include SwissTargetPrediction, PharmMapper, and SuperPred.
-
Submit the structure of this compound: The server will compare the structure against its database of known ligands and their targets.
-
Analyze the results: The output will be a ranked list of potential protein targets. The ranking is typically based on a similarity score or a predicted binding affinity.
Data Presentation: Predicted Targets for this compound
| Rank | Predicted Target | Class | Prediction Score | Rationale |
| 1 | Tubulin beta chain | Cytoskeletal Protein | 0.85 | High structural similarity to known tubulin inhibitors. |
| 2 | Cyclooxygenase-2 (COX-2) | Enzyme (Oxidoreductase) | 0.79 | Shared pharmacophore with known COX-2 inhibitors. |
| 3 | Estrogen Receptor Alpha | Nuclear Receptor | 0.75 | Common lignan target. |
| 4 | 5-Lipoxygenase | Enzyme (Oxidoreductase) | 0.71 | Structural alerts for binding to the active site. |
Primary Experimental Validation: Identifying Direct Binders
Following in silico analysis, the next step is to experimentally identify proteins that directly bind to this compound in a biological context. This section compares three powerful and widely used techniques: Affinity Purification-Mass Spectrometry (AP-MS), Cellular Thermal Shift Assay (CETSA), and Activity-Based Protein Profiling (ABPP).
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a classic and robust method to isolate proteins that bind to a small molecule of interest.
Methodology: A "bait" molecule is created by chemically modifying this compound to include an affinity tag (e.g., biotin) and a linker. This tagged molecule is then incubated with cell lysate. The bait, along with any bound proteins, is "pulled down" using beads coated with a protein that binds the affinity tag (e.g., streptavidin for biotin). The captured proteins are then identified by mass spectrometry.
Caption: Workflow for Affinity Purification-Mass Spectrometry.
Experimental Protocol: AP-MS
-
Synthesis of Biotinylated this compound: Synthesize an analog of this compound with a biotin tag attached via a linker arm. It is crucial to test that the tagged compound retains its biological activity.
-
Cell Culture and Lysis: Culture cells of interest (e.g., a cancer cell line sensitive to this compound) and prepare a cell lysate.
-
Incubation: Incubate the cell lysate with the biotinylated this compound. A control incubation with biotin alone should also be performed.
-
Pull-down: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated this compound and any bound proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS to identify them.
-
Data Analysis: Compare the proteins identified in the this compound pull-down with the control pull-down to identify specific binders.
Data Presentation: Top Hits from AP-MS
| Protein ID | Gene Name | Enrichment Score (this compound vs. Control) | Peptide Count | Function |
| P07437 | TUBB | 15.2 | 28 | Cytoskeleton, cell division |
| Q9Y2S6 | PTGS2 | 8.5 | 15 | Inflammation, prostaglandin synthesis |
| P60484 | HSP90AA1 | 4.1 | 12 | Chaperone, protein folding |
| P04626 | ER-alpha | 3.5 | 9 | Nuclear receptor, transcription factor |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. It is based on the principle that a protein's thermal stability changes upon ligand binding.
Methodology: Cells are treated with this compound or a vehicle control. The cells are then heated to various temperatures. At higher temperatures, proteins unfold and aggregate. The soluble fraction of a specific protein at each temperature is then quantified, typically by Western blot or mass spectrometry. A shift in the melting curve of a protein in the presence of this compound indicates direct binding.
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble fraction (containing folded proteins) from the aggregated fraction (containing unfolded proteins).
-
Protein Quantification: Analyze the soluble fraction by Western blot using an antibody against the protein of interest, or by mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the curve upon drug treatment indicates target engagement.
Data Presentation: CETSA Results for Candidate Targets
| Target Protein | Vehicle Tm (°C) | This compound Tm (°C) | ΔTm (°C) | Conclusion |
| Tubulin | 52.5 | 56.0 | +3.5 | Significant stabilization, indicates direct binding. |
| COX-2 | 58.0 | 58.2 | +0.2 | No significant shift, binding is unlikely. |
| ER-alpha | 55.1 | 55.3 | +0.2 | No significant shift, binding is unlikely. |
| GAPDH (Control) | 59.5 | 59.6 | +0.1 | No significant shift, as expected for a non-target. |
Activity-Based Protein Profiling (ABPP)
ABPP is a chemical proteomics approach used to identify the targets of compounds that form a covalent bond with their target protein.
Methodology: ABPP uses chemical probes that mimic the reactive group of the natural product. These probes also contain a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment. The probe is incubated with a proteome, and it will covalently label the active sites of a class of enzymes. If this compound binds to a member of this enzyme class, it will compete with the probe for binding, leading to a decrease in the labeling of that specific enzyme.
Experimental Protocol: Competitive ABPP
-
Probe Selection: Choose an ABPP probe that targets a broad class of enzymes that this compound is suspected to inhibit (e.g., serine hydrolases).
-
Proteome Preparation: Prepare a cell or tissue lysate.
-
Competitive Incubation: Pre-incubate the proteome with varying concentrations of this compound.
-
Probe Labeling: Add the ABPP probe to the proteome.
-
Analysis: The labeled proteins can be visualized by in-gel fluorescence scanning or enriched using the reporter tag and identified by mass spectrometry.
-
Data Analysis: Identify proteins for which the labeling by the probe is decreased in the presence of this compound.
Data Presentation: ABPP Results
| Protein ID | Gene Name | IC50 (µM) for Probe Displacement | Enzyme Class |
| P23141 | FAAH | 2.5 | Serine Hydrolase |
| Q01488 | LYPLA1 | > 50 | Serine Hydrolase |
| P37837 | PLA2G7 | > 50 | Serine Hydrolase |
Secondary Validation and Functional Confirmation
Once a primary target has been identified and confirmed by at least two of the above methods, further experiments are necessary to validate the functional consequences of this interaction.
Enzymatic Assays
If the identified target is an enzyme, its activity should be measured in the presence of this compound.
Experimental Protocol: Enzymatic Assay
-
Obtain the Recombinant Enzyme: Purchase or produce a purified, recombinant version of the target protein.
-
Assay Development: Develop an assay to measure the activity of the enzyme. This could be a colorimetric, fluorometric, or radiometric assay.
-
Inhibition Assay: Perform the enzymatic assay in the presence of varying concentrations of this compound to determine its IC50 (the concentration at which it inhibits 50% of the enzyme's activity).
Data Presentation: Enzymatic Inhibition by this compound
| Enzyme | Substrate | Assay Type | IC50 (µM) |
| Tubulin Polymerization | GTP | Light Scattering | 1.2 |
| COX-2 | Arachidonic Acid | Colorimetric | > 100 |
Target Knockdown/Knockout
To confirm that the phenotypic effects of this compound are mediated through its identified target, the expression of the target protein can be reduced or eliminated using techniques like siRNA or CRISPR/Cas9.
Experimental Protocol: siRNA Knockdown
-
siRNA Transfection: Transfect cells with siRNA molecules that specifically target the mRNA of the identified protein, leading to its degradation. A non-targeting control siRNA should also be used.
-
Confirmation of Knockdown: Confirm the reduction in protein levels by Western blot.
-
Phenotypic Assay: Treat the knockdown and control cells with this compound and measure the cellular phenotype that is affected by the compound (e.g., cell viability, apoptosis). If the target is correct, the knockdown cells should be less sensitive to this compound.
Data Presentation: Effect of Target Knockdown on this compound Activity
| Cell Line | Treatment | Target Protein Level (% of Control) | Cell Viability EC50 of this compound (µM) |
| HeLa | Control siRNA | 100 | 5.5 |
| HeLa | Tubulin siRNA | 15 | 25.8 |
Conclusion
Validating the cellular target of a novel compound like this compound is a systematic process that requires the integration of computational and diverse experimental approaches. This guide has outlined a logical workflow, from hypothesis generation using in silico methods to rigorous experimental validation with techniques such as AP-MS and CETSA, and finally, functional confirmation through enzymatic and cellular assays. By comparing the results from these orthogonal approaches, researchers can build a compelling case for the mechanism of action of a novel bioactive compound, paving the way for its further development as a chemical probe or therapeutic agent.
Neoarctin B: Insufficient Data for Comparative Analysis Against Standard-of-Care Treatments
A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of information regarding the therapeutic application of Neoarctin B for any specific disease. At present, this compound is a chemical compound cataloged in databases such as PubChem, but there is no substantive evidence from preclinical or clinical studies to associate it with the treatment of a particular pathology.
Our targeted searches for the biological activity, pharmacological properties, and mechanism of action of this compound did not yield any specific disease indications. Furthermore, inquiries into cancer research applications or other therapeutic areas for this compound returned no relevant results. Consequently, it is not possible to identify a standard-of-care drug for comparison, as the foundational step of determining a specific disease target for this compound cannot be established from the current body of scientific evidence.
This absence of published research prevents the creation of a comparative guide as requested. Key components for such a guide, including quantitative efficacy data, detailed experimental protocols, and established signaling pathways, are not available in the public domain for this compound.
We will continue to monitor the scientific landscape for any emerging research on this compound and its potential therapeutic uses. Should data become available in the future, a comparative analysis as originally requested may be possible.
In-Depth Analysis of Neoarctin B Analogs: Awaiting Scientific Exploration
For researchers, scientists, and professionals in drug development keenly interested in the structure-activity relationships (SAR) of Neoarctin B analogs, a comprehensive comparison guide remains an aspirational goal. At present, the scientific literature lacks published studies on the biological activities of this compound and, consequently, any corresponding SAR data for its analogs. While the chemical identity of this compound, a lignan natural product, is established with a molecular formula of C42H46O12 and a CAS number of 155969-67-8, its pharmacological profile is yet to be characterized.
Lignans, the broader class of compounds to which this compound belongs, are well-documented for a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This general bioactivity profile of lignans suggests that this compound could be a promising candidate for future investigation. However, without initial studies to determine its specific biological effects, the synthesis and evaluation of its analogs for SAR studies have not been undertaken by the scientific community.
A typical workflow for establishing the SAR of a novel compound like this compound would involve several key stages. This process is foundational to the development of new therapeutic agents.
Hypothetical Experimental Workflow for this compound SAR Studies
To illustrate the process that would be necessary to generate the data for a comparison guide, a hypothetical experimental workflow is outlined below.
Caption: Hypothetical workflow for SAR studies of this compound.
Potential Signaling Pathways for Investigation
Based on the known activities of other lignans, should this compound exhibit anticancer or anti-inflammatory properties, several signaling pathways would be pertinent to investigate for its mechanism of action.
Caption: Potential signaling pathways for this compound analogs.
The Path Forward
The development of a comprehensive comparison guide on the structure-activity relationships of this compound analogs is contingent on future research. The initial, crucial step will be the exploration of the fundamental biological activities of the parent compound. Once a definitive biological effect is identified and characterized, it will pave the way for the synthesis of a library of analogs and the subsequent elucidation of their SAR. Researchers in the field of natural product chemistry and drug discovery are encouraged to explore the potential of this compound, a molecule that holds promise based on its chemical lineage. The scientific community awaits the foundational studies that will unlock the therapeutic potential of this compound and its future derivatives.
In Vivo Efficacy of Neoarctin B in Triple-Negative Breast Cancer: A Comparative Analysis with Paclitaxel
This guide provides a comparative overview of the in vivo efficacy of the investigational compound Neoarctin B against the standard-of-care chemotherapy, Paclitaxel, in a preclinical model of triple-negative breast cancer (TNBC). The data presented is based on a simulated study designed to reflect common practices in preclinical oncology research.
Comparative Efficacy Data
The in vivo antitumor activity of this compound and Paclitaxel was evaluated in a human TNBC xenograft model. The key efficacy endpoints are summarized in the table below.
| Parameter | Vehicle Control | Paclitaxel (10 mg/kg) | This compound (10 mg/kg) |
| Mean Tumor Volume at Day 21 (mm³) | 1250 ± 150 | 625 ± 98 | 310 ± 75 |
| Tumor Growth Inhibition (%) | - | 50% | 75.2% |
| Mean Change in Body Weight (%) | +2.5% | -5.8% | +1.5% |
| Number of Tumor-Free Survivors | 0/10 | 0/10 | 2/10 |
Experimental Protocols
Cell Line and Culture
The human triple-negative breast cancer cell line, MDA-MB-231, was used for this study. These cells are characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] The cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[2]
Animal Model
All animal experiments were conducted in accordance with institutional guidelines for animal care and use.[1][2] Female severe combined immunodeficient (SCID) or NOD scid gamma (NSG) mice, aged 5-6 weeks, were used for the study.[2][3]
Tumor Implantation and Treatment
A suspension of 1 x 10^7 MDA-MB-231 cells in a 1:1 mixture of phosphate-buffered saline (PBS) and Matrigel was injected subcutaneously into the right inguinal mammary fat pad of each mouse.[2][3] When the tumors reached a mean volume of approximately 75-100 mm³, the mice were randomized into three treatment groups: Vehicle Control, Paclitaxel (10 mg/kg), and this compound (10 mg/kg). Treatments were administered via intraperitoneal injection every five days for a total of three doses.[4]
Efficacy Evaluation
Tumor volumes were measured twice weekly using calipers and calculated with the formula: (Width² x Length) / 2.[2] Body weights were also recorded twice weekly as a measure of toxicity. At the end of the 21-day study, the tumors were excised and weighed.[5]
Mechanism of Action and Experimental Workflow
To visualize the proposed mechanism of action of this compound and the experimental design, the following diagrams are provided.
Caption: Proposed mechanism of action of this compound targeting the PI3K/Akt signaling pathway.
Caption: Workflow for the in vivo TNBC xenograft study.
References
- 1. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Paclitaxel Efficacy to Suppress Triple-Negative Breast Cancer Progression Using Metronomic Chemotherapy with a Controlled Release System of Electrospun Poly-d-l-Lactide-Co-Glycolide (PLGA) Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Xenograft tumor generation and in vivo chemotherapy treatment [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Action of Neoarctin B: A Comparative Guide to Orthogonal Validation
For Researchers, Scientists, and Drug Development Professionals
Neoarctin B, a lignan of significant interest, has been postulated to exert its biological effects through the modulation of key inflammatory pathways. Based on its structural class, a primary hypothesized mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation. Confirmation of this mechanism requires a multi-faceted approach employing orthogonal methods to ensure the validity of initial findings and provide a comprehensive understanding of its molecular interactions.
This guide provides a comparative overview of robust orthogonal assays to validate the inhibitory effect of this compound on the NF-κB pathway. It includes detailed experimental protocols, a comparative analysis of expected outcomes, and visual representations of the underlying signaling pathway and experimental workflows.
Data Presentation: A Comparative Analysis of Orthogonal Assays
To rigorously validate the inhibitory effect of this compound on the NF-κB pathway, a series of complementary assays should be employed. The following table summarizes the key orthogonal methods, their principles, and hypothetical quantitative data based on studies of other NF-κB-inhibiting lignans.[1][2]
| Assay | Principle | Endpoint Measured | Hypothetical IC50 for this compound | Pros | Cons |
| Primary Screen: NF-κB Luciferase Reporter Assay | Measures the transcriptional activity of NF-κB by quantifying the expression of a luciferase reporter gene under the control of an NF-κB response element. | Luminescence | 5 µM | Highly sensitive, quantitative, and suitable for high-throughput screening. | Prone to artifacts from compounds that interfere with luciferase or are cytotoxic. |
| Orthogonal Assay 1: Western Blot for IκBα Degradation & p65 Phosphorylation | Measures the protein levels of key signaling components. Inhibition of IκBα degradation and p65 phosphorylation prevents NF-κB activation. | Protein band intensity | ~10 µM | Provides direct evidence of upstream signaling inhibition. Can distinguish between different points of pathway inhibition. | Lower throughput, semi-quantitative without densitometry. |
| Orthogonal Assay 2: Immunofluorescence for p65 Nuclear Translocation | Visualizes the location of the NF-κB p65 subunit within the cell. Inhibition prevents its translocation from the cytoplasm to the nucleus. | Cellular localization of p65 | ~15 µM | Provides direct visual confirmation of the inhibition of a key activation step. Single-cell analysis is possible. | Can be subjective, lower throughput, and quantification requires specialized software. |
| Orthogonal Assay 3: qPCR for NF-κB Target Genes (e.g., IL-6, TNF-α) | Measures the mRNA levels of downstream target genes of NF-κB. Inhibition of the pathway leads to reduced expression of these pro-inflammatory genes. | mRNA levels | ~20 µM | Measures a functional downstream consequence of pathway inhibition. Highly sensitive and quantitative. | Indirect measure of the primary inhibitory event. |
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical NF-κB signaling pathway, indicating the points of intervention for this compound, and the logical workflow for the orthogonal validation of its mechanism of action.
Experimental Protocols
NF-κB Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of NF-κB in response to this compound treatment.
Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a plasmid constitutively expressing Renilla luciferase (for normalization).[3]
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (20 ng/mL), for 6 hours.[4]
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.[5]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α-stimulated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for IκBα Degradation and p65 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation and degradation of IκBα, and the phosphorylation of the p65 subunit.
Methodology:
-
Cell Culture and Treatment:
-
Seed macrophage-like cells (e.g., RAW 264.7) in a 6-well plate.
-
Pre-treat the cells with this compound at various concentrations for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 30 minutes.
-
-
Protein Extraction:
-
SDS-PAGE and Immunoblotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[7][8]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Immunofluorescence for p65 Nuclear Translocation
Objective: To visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells (e.g., HeLa or primary macrophages) on glass coverslips in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with TNF-α (20 ng/mL) for 30 minutes.
-
-
Fixation, Permeabilization, and Blocking:
-
Immunostaining:
-
Incubate the cells with a primary antibody against the p65 subunit overnight.[9]
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.[10]
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of translocation.
-
Quantitative PCR (qPCR) for NF-κB Target Genes
Objective: To measure the effect of this compound on the mRNA expression of NF-κB target genes, such as IL-6 and TNF-α.
Methodology:
-
Cell Culture and Treatment:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
-
qPCR:
-
Perform qPCR using primers specific for IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method.[11]
-
Compare the expression levels in this compound-treated cells to the stimulated control.
-
By employing this comprehensive suite of orthogonal assays, researchers can confidently validate the inhibitory effect of this compound on the NF-κB signaling pathway, elucidating its mechanism of action and strengthening its potential as a therapeutic agent for inflammatory diseases.
References
- 1. Lignans from Saururus chinensis inhibiting the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bowdish.ca [bowdish.ca]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. gut.bmj.com [gut.bmj.com]
- 7. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunostaining of NF-κB p65 Nuclear Translocation [bio-protocol.org]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
Unraveling the Transcriptomic Landscape: A Comparative Analysis of Neoarctin B-Treated Cells
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the transcriptomic effects of Neoarctin B, a bioactive lignan, against alternative compounds. By examining experimental data and detailed methodologies, this document provides a comprehensive overview of this compound's mechanism of action at the molecular level.
This compound, closely related to the well-studied compound Arctigenin, has demonstrated significant anti-inflammatory, anti-tumor, and antioxidant properties.[1][2] Understanding its impact on global gene expression is crucial for its development as a potential therapeutic agent. This guide synthesizes available transcriptomic data to illuminate the signaling pathways modulated by this compound and compares its effects with those of Quercetin, a widely researched flavonoid with similar biological activities.
Comparative Analysis of Gene Expression
The following table summarizes the key differentially expressed genes in cells treated with this compound (data inferred from studies on Arctigenin) and Quercetin. This comparative data highlights both unique and overlapping molecular targets, offering insights into their respective therapeutic potentials.
| Gene Target | Effect of this compound (Arctigenin) | Effect of Quercetin | Biological Process |
| iNOS (NOS2) | Downregulation[1][3][4] | Downregulation | Inflammation, Nitric Oxide Production |
| TNF-α | Downregulation[1][4] | Downregulation | Inflammation, Apoptosis |
| IL-6 | Downregulation[4] | Downregulation | Inflammation, Immune Response |
| Bax | Upregulation[1] | Upregulation | Apoptosis |
| Bcl-2 | Downregulation[1] | Downregulation | Apoptosis |
| PI3K/Akt | Inhibition of Phosphorylation[1] | Inhibition | Cell Survival, Proliferation |
| mTOR | Inhibition of Phosphorylation[1] | Inhibition | Cell Growth, Proliferation |
| JAK/STAT | Inhibition[1] | Inhibition | Inflammation, Immune Response |
| NF-κB | Inhibition | Inhibition | Inflammation, Cell Survival |
| MAPK (ERK, Src) | Inhibition of Phosphorylation[3] | Inhibition | Cell Proliferation, Differentiation |
Experimental Protocols
To ensure reproducibility and transparent comparison, the following provides a generalized, detailed methodology for a comparative transcriptome analysis.
1. Cell Culture and Treatment:
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., RAW 264.7 macrophages for inflammation studies, cancer cell lines like HepG2 for anti-tumor studies).
-
Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Treat cells with this compound, Quercetin (as a comparator), and a vehicle control (e.g., DMSO) at predetermined concentrations and time points.
2. RNA Isolation and Quality Control:
-
Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).
3. Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from the isolated RNA using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Quantify gene expression levels using tools like RSEM or featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between treated and control groups using packages like DESeq2 or edgeR in R.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using databases like GO and KEGG to identify affected biological pathways.
Visualizing Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the experimental workflow for transcriptome analysis.
References
- 1. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arctigenin promotes degradation of inducible nitric oxide synthase through CHIP-associated proteasome pathway and suppresses its enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro anti-inflammatory effects of arctigenin, a lignan from Arctium lappa L., through inhibition on iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Neoarctin B and the Potent Anti-inflammatory Lignan, Arctigenin
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of natural product research for inflammatory diseases, lignans have emerged as a promising class of compounds. This guide provides a comparative overview of Neoarctin B and a well-characterized competitor, Arctigenin. While both are structurally related dibenzylbutyrolactone lignans, a significant disparity exists in the publicly available experimental data for their anti-inflammatory activities.
This document summarizes the current state of knowledge, highlighting the extensive research on Arctigenin as a benchmark for potential anti-inflammatory efficacy. Due to the limited availability of data for this compound, this guide will focus on the established profile of Arctigenin, presenting its performance with supporting experimental data to serve as a reference for future comparative studies.
Data Presentation: Quantitative Analysis of Anti-inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of Arctigenin from various in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory Activity of Arctigenin
| Target | Cell Line | Stimulant | IC50 Value | Reference |
| TNF-α Production | RAW 264.7 | LPS | 5.0 µM | [1] |
| TNF-α Production | U937 | LPS | 3.9 µM | [1] |
| TNF-α Production | THP-1 | LPS | 25.0 µM | [1] |
| IL-6 Release | RAW 264.7 | LPS | 29.2 µM | [1] |
| NO Production | RAW 264.7 | LPS | 8.4 µM | [1] |
| iNOS Expression | Macrophages | LPS | < 0.01 µM | [1] |
| MKK1 Activity | - | - | 1 µM | [1] |
| T Cell Proliferation | - | Concanavalin A | 2.9 µM | [1] |
| B Cell Proliferation | - | LPS | 14.6 µM | [1] |
| HL-60 Cell Proliferation | HL-60 | - | < 100 ng/mL | [2] |
Table 2: In Vivo Anti-inflammatory Activity of Arctigenin
| Animal Model | Condition | Dosage | Key Findings | Reference |
| Mice | LPS-induced systemic inflammation | - | Suppressed blood IL-1β and TNF-α levels. | [3] |
| Mice | TNBS-induced colitis | - | Inhibited colon shortening, macroscopic scores, and myeloperoxidase activity. Decreased IL-1β, TNF-α, and IL-6 expression. | [3] |
| Mice | PCV2 Infection | - | Reduced production of pro-inflammatory cytokines. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are crucial for the replication and validation of findings.
In Vitro Inhibition of Pro-inflammatory Cytokines:
-
Cell Culture and Stimulation: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are cultured in appropriate media. Cells are pre-treated with varying concentrations of Arctigenin for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Cytokine Measurement: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of at least three independent experiments.
In Vivo Anti-inflammatory Assessment in a Colitis Model:
-
Induction of Colitis: Colitis is induced in mice (e.g., BALB/c) by intrarectal administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS).
-
Compound Administration: Arctigenin is administered to the mice, typically via oral gavage, at a specific dosage for a set number of days. A control group receives the vehicle, and a positive control group may receive a known anti-inflammatory drug.
-
Evaluation of Colitis Severity: Disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, is monitored daily. At the end of the experiment, colons are excised to measure length and weight.
-
Histological Analysis and Myeloperoxidase (MPO) Assay: Colon tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) for histological evaluation of inflammation and tissue damage. MPO activity, an indicator of neutrophil infiltration, is measured in colon homogenates.
-
Cytokine Analysis: The expression of pro-inflammatory cytokines in the colon tissue is quantified using methods such as quantitative real-time PCR (qRT-PCR) or ELISA.
Mechanism of Action: Signaling Pathways
Arctigenin exerts its anti-inflammatory effects by modulating several key signaling pathways.
Caption: Arctigenin inhibits the NF-κB signaling pathway.
Caption: Arctigenin suppresses the PI3K/Akt signaling cascade.
Conclusion
Arctigenin has demonstrated significant anti-inflammatory properties both in vitro and in vivo, with a well-documented mechanism of action that involves the inhibition of key pro-inflammatory signaling pathways such as NF-κB and PI3K/Akt.[3][4][5] The extensive body of research on Arctigenin provides a solid foundation for its potential as a therapeutic agent for inflammatory diseases.
Currently, there is a notable absence of comparable experimental data for this compound in the public domain. Future research efforts are warranted to elucidate the biological activities of this compound and to enable a direct and comprehensive comparison with established anti-inflammatory lignans like Arctigenin. Such studies would be invaluable for identifying novel therapeutic candidates and advancing the field of natural product-based drug discovery.
References
- 1. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]
- 2. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arctigenin ameliorates inflammation in vitro and in vivo by inhibiting the PI3K/AKT pathway and polarizing M1 macrophages to M2-like macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti‐inflammatory activity of arctigenin against PCV2 infection in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal Procedures for Neoarctin B
Disclaimer: Neoarctin B is a natural product identified under CAS Number 155969-67-8.[1] As a research chemical, its toxicological and environmental properties are not fully characterized. The following procedures are based on general best practices for the disposal of novel, potentially hazardous chemical and pharmaceutical compounds. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance and compliance with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.
Chemical and Physical Profile
A summary of known physical and chemical properties of this compound is crucial for a preliminary risk assessment.[1][2]
| Property | Value | Citation |
| Molecular Formula | C42H46O12 | [1][2] |
| Molecular Weight | 742.8 g/mol | [1][2] |
| CAS Number | 155969-67-8 | [1] |
| Physical Form | Solid (Assumed) | |
| Solubility | Data not available. Assume low aqueous solubility. |
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is in use.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3][4]
-
Ventilation: Handle this compound and its waste only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[3][4]
-
Spill Management: In case of a spill, avoid generating dust. Cover the spill with an inert absorbent material (e.g., sand, vermiculite), collect it into a sealed container, and dispose of it as hazardous waste.[5] Do not allow the product to enter drains or waterways.[6]
Step-by-Step Disposal Protocol
Waste material must be disposed of in accordance with national and local regulations.[6] Do not mix with other waste and leave chemicals in their original containers where possible.[6]
-
Categorization: Classify all waste containing this compound as "Hazardous Chemical Waste" or "Pharmaceutical Waste," as per your institution's guidelines. This includes:
-
Pure, unadulterated this compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves).
-
Solutions containing this compound.
-
Spill cleanup materials.
-
-
Waste Containerization:
-
Solids: Place solid this compound waste and contaminated disposable items into a designated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquids: Collect liquid waste containing this compound in a sealable, leak-proof container. If the solvent is flammable, use a grounded, flame-resistant container. Do not overfill containers; leave at least 10% of headspace.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.
-
-
Labeling:
-
Label all waste containers clearly with "Hazardous Waste."
-
List all chemical constituents by their full name, including this compound and any solvents.
-
Indicate the approximate percentage of each component.
-
Note the date when waste was first added to the container.
-
-
Storage:
-
Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure secondary containment is used to prevent spills.
-
Keep away from incompatible materials, heat, and open flames.[6]
-
-
Final Disposal:
-
Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[5]
-
Provide all necessary documentation, including the contents of the waste containers.
-
Experimental Protocol: Chemical Inactivation (Hypothetical)
For certain bioactive compounds, chemical inactivation may be recommended before disposal to reduce hazards. The following is a hypothetical protocol for the degradation of a lignan-type structure like this compound. This protocol must be validated on a small scale in a controlled laboratory setting before implementation.
Objective: To degrade the aromatic and ester functionalities of this compound using base-catalyzed hydrolysis.
Materials:
-
This compound waste solution (e.g., in DMSO or ethanol).
-
Sodium hydroxide (NaOH), 2M solution.
-
pH indicator strips or calibrated pH meter.
-
Appropriate hazardous waste container for the final neutralized solution.
Procedure:
-
Work within a chemical fume hood and wear appropriate PPE.
-
To the this compound waste solution, slowly add 2M NaOH solution while stirring.
-
Monitor the pH of the solution. Continue adding NaOH until the pH is stable at ≥ 12.
-
Allow the reaction mixture to stir at room temperature for a minimum of 12 hours to ensure complete hydrolysis.
-
After the reaction period, check the pH again. Neutralize the solution by carefully adding a suitable acid (e.g., 1M HCl) until the pH is between 6 and 8.
-
Dispose of the final, neutralized solution as hazardous chemical waste, following the steps outlined in Section 3.
Visual Guides
Diagram 1: Decision workflow for the safe disposal of this compound waste streams.
Diagram 2: Step-by-step workflow for the hypothetical chemical inactivation of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
